Advanced Synthesis Mechanism of 1,2-Dichloro-4-iodo-5-nitrobenzene: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Mechanistic Pathway and Experimental Workflow for CAS 1774898-47-3 Executive Summary & Chemical Rationale 1,2-Dichloro-4-iodo-5-nitrobenz...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Subject: Mechanistic Pathway and Experimental Workflow for CAS 1774898-47-3
Executive Summary & Chemical Rationale
1,2-Dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3) is a highly functionalized, polyhalogenated aromatic building block [1]. Its synthetic value lies in the orthogonal reactivity of its substituents: the iodine atom serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the nitro group can be subsequently reduced to an amine for further derivatization, leaving the dichloro moiety intact for structural rigidity or lipophilicity in drug design.
As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of additions, but as an exercise in overcoming extreme electronic deactivation. The most robust, scalable, and regioselective route to this compound is the Sandmeyer-type iodination of the commercially available precursor, 4,5-dichloro-2-nitroaniline.
Mechanistic Pathway: The "Why" Behind the Protocol
The synthesis is a two-stage process: Diazotization followed by Iodination .
Diazotization of a Deactivated Aniline
Standard diazotization using aqueous sodium nitrite (
NaNO2
) and hydrochloric acid (
HCl
) fails for 4,5-dichloro-2-nitroaniline. The strongly electron-withdrawing nitro group (ortho to the amine) and the two chlorine atoms drastically reduce the basicity and nucleophilicity of the amino group [2].
The Causality: To overcome this, we must generate a much stronger electrophile than the standard nitrosonium ion (
NO+
) formed in aqueous acid. We utilize nitrosyl sulfuric acid (
ONHSO4
), prepared in situ by dissolving
NaNO2
in concentrated sulfuric acid (
H2SO4
). The anhydrous, highly acidic environment prevents the hydrolysis of the diazonium salt and forces the weakly nucleophilic amine to attack the potent
NO+
electrophile.
Iodination via Single Electron Transfer (SET)
Unlike Sandmeyer chlorination or bromination, which require copper(I) catalysts, iodination proceeds readily upon the simple addition of potassium iodide (
KI
).
The Causality: The iodide anion (
I−
) is a strong enough reducing agent to initiate a Single Electron Transfer (SET) to the highly electrophilic diazonium cation. This forms an aryl radical intermediate and an iodine radical. The extremely unstable diazonium radical rapidly extrudes nitrogen gas (
N2
), and the resulting aryl radical rapidly recombines with iodine species in solution to yield the target 1,2-dichloro-4-iodo-5-nitrobenzene [3].
Experimental Workflow
The following protocol is designed as a self-validating system. Visual cues (color changes, gas evolution) and analytical checks are embedded to ensure process integrity.
Reagents and Stoichiometry
Reagent
Role
Equivalents
MW ( g/mol )
Notes
4,5-Dichloro-2-nitroaniline
Starting Material
1.00
207.01
Ensure dry, high purity (>98%)
Sodium Nitrite (
NaNO2
)
Nitrosating Agent
1.20
69.00
Hygroscopic; use fresh
Sulfuric Acid (
H2SO4
)
Solvent / Acid
Excess
98.08
98% Concentrated
Potassium Iodide (
KI
)
Iodine Source
1.50
166.00
Dissolved in minimal
H2O
Sodium Thiosulfate (
Na2S2O3
)
Quenching Agent
Excess
158.11
10% aqueous solution
Step-by-Step Methodology
Phase 1: Preparation of Nitrosyl Sulfuric Acid
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.
Add 20 mL of concentrated
H2SO4
and cool the flask to 0 °C using an ice-salt bath.
Slowly add
NaNO2
(1.2 eq) in small portions over 15 minutes.
Self-Validation: The temperature must not exceed 5 °C to prevent the formation of toxic
NOx
gases. The mixture will become a pale yellow, viscous solution.
Phase 2: Diazotization
4. Dissolve 4,5-dichloro-2-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid (approx. 15 mL).
5. Add the aniline solution dropwise to the nitrosyl sulfuric acid mixture, maintaining the internal temperature between 0 °C and 5 °C.
6. Stir the reaction for 2 hours at 0 °C.
Self-Validation: A clear, pale-yellow to orange solution indicates successful formation of the diazonium salt. A suspension indicates incomplete reaction.
Phase 3: Iodination and Quench
7. In a separate beaker, dissolve
KI
(1.5 eq) in 15 mL of distilled water and cool to 0 °C.
8. CRITICAL STEP: Slowly pour the cold diazonium solution into the vigorously stirring
KI
solution.
Causality & Validation: Immediate, vigorous evolution of
N2
gas will occur. The solution will turn dark brown/black due to the formation of elemental iodine (
I2
) as a byproduct of the SET mechanism.
Allow the reaction to warm to room temperature and stir for 12 hours to ensure complete decomposition of the diazonium intermediate.
Quench the reaction by adding a 10% aqueous solution of
Na2S2O3
until the dark brown color dissipates, leaving a yellow/orange precipitate.
Causality: Thiosulfate reduces the trapped, unreacted
I2
back to water-soluble iodide (
I−
), preventing product contamination.
Phase 4: Isolation and Purification
11. Extract the aqueous mixture with Ethyl Acetate (
3×50
mL).
12. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 1,2-dichloro-4-iodo-5-nitrobenzene.
Synthesis Workflow Visualization
Fig 1: Step-by-step synthetic workflow and critical control points for 1,2-dichloro-4-iodo-5-nitrobenzene.
Analytical Characterization Metrics
To validate the success of the synthesis, the following analytical metrics should be cross-referenced against the isolated product.
Analytical Method
Expected Observation / Signal
Structural Correlation
TLC (Hexanes:EtOAc 8:2)
Rf≈0.65
Product is significantly less polar than the starting aniline (
Rf≈0.3
).
1
H NMR (400 MHz, CDCl
3
)
Two singlets in the aromatic region.
Para-relationship of the two remaining protons (C3 and C6). Absence of broad -NH
2
peak (~5.0 ppm).
13
C NMR (100 MHz, CDCl
3
)
Six distinct carbon signals.
Confirms the asymmetric substitution pattern of the benzene ring.
GC-MS (EI)
m/z≈317
(M
+
)
Confirms molecular weight. Isotopic pattern will show characteristic Cl
2
signature (9:6:1 ratio).
References
Molport Chemical Database. "1,2-dichloro-4-iodo-5-nitrobenzene | 1774898-47-3". Molport Catalog. Available at:[Link]
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Available at:[Link]
Galli, C. (1988). "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews, 88(5), 765-792. Available at:[Link]
Exploratory
Crystallographic Structure and X-Ray Diffraction of 1,2-Dichloro-4-iodo-5-nitrobenzene: A Technical Guide for Solid-State Characterization
Executive Summary In modern drug development and materials science, polyhalogenated nitrobenzenes serve as highly versatile building blocks. Specifically, 1,2-dichloro-4-iodo-5-nitrobenzene (C₆H₂Cl₂INO₂) is prized for it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and materials science, polyhalogenated nitrobenzenes serve as highly versatile building blocks. Specifically, 1,2-dichloro-4-iodo-5-nitrobenzene (C₆H₂Cl₂INO₂) is prized for its differential halogen reactivity, allowing for highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. However, the successful formulation and downstream processing of active pharmaceutical ingredients (APIs) derived from such scaffolds require a rigorous understanding of their solid-state behavior.
This whitepaper provides an in-depth technical guide to the crystallographic characterization of 1,2-dichloro-4-iodo-5-nitrobenzene. By detailing the mechanistic principles of its crystal packing, establishing a self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol, and analyzing its supramolecular interactions, this guide equips researchers with the authoritative framework needed to predict solid-state stability and polymorphism.
Mechanistic Principles of Crystal Packing
The crystal engineering of polyhalogenated nitrobenzenes is governed by a delicate balance of steric hindrance and non-covalent interactions. Unlike simple aromatic systems, the solid-state assembly of 1,2-dichloro-4-iodo-5-nitrobenzene is dictated by the following mechanistic forces:
The
σ
-Hole and Halogen Bonding (XB)
The defining feature of this molecule's crystal lattice is Halogen Bonding (XB) . Due to the high polarizability of the iodine atom and the electron-withdrawing nature of the adjacent nitro group, a region of depleted electron density (the
σ
-hole) forms on the outer pole of the iodine atom along the C–I covalent bond axis[2].
Causality: The highly electrophilic
σ
-hole acts as a strong Lewis acid (XB donor), seeking out the nucleophilic oxygen atoms of the nitro groups (XB acceptors) on adjacent molecules.
Trajectory: This results in highly directional Type-II halogen bonds (typically with a C–I···O angle approaching 170–180°), which drive the formation of 1D infinite chains within the crystal lattice[3][4].
Steric Crowding and Molecular Non-Planarity
Intramolecular crowding heavily influences the molecular conformation. The bulky iodine atom at position 4 is situated directly adjacent to the nitro group at position 5. To minimize severe steric repulsion, the nitro group is forced to rotate out of the benzene ring plane. As observed in closely related structural isomers (e.g., 2,4-dichloro-1-iodo-6-nitrobenzene), this dihedral twist disrupts extended
π
-conjugation but optimizes the geometry for intermolecular I···O close contacts (typically ~3.38 Å)[5][6].
Secondary Supramolecular Synthons
While halogen bonding directs the primary 1D architecture, the 3D lattice is stabilized by secondary interactions:
Weak C–H···Cl Interactions: The chlorine atoms at positions 1 and 2 act as weak hydrogen bond acceptors, linking the 1D chains into 2D sheets in the ac plane[6].
π
π
Stacking: The electron-deficient aromatic rings engage in slipped-parallel
π
-stacking, providing inter-layer cohesion.
Figure 1: Supramolecular interaction network driving the crystal packing of C6H2Cl2INO2.
Experimental Protocol: A Self-Validating SC-XRD System
To obtain high-resolution crystallographic data, the experimental workflow must be strictly controlled. The following protocol is designed as a self-validating system, ensuring that each step provides internal quality checks before proceeding.
Phase 1: Crystal Growth via Vapor Diffusion
Why Vapor Diffusion? Polyhalogenated benzenes are highly soluble in halogenated solvents but tend to precipitate rapidly, forming twinned or microcrystalline powders. Vapor diffusion creates a controlled supersaturation gradient, yielding pristine, diffraction-quality single crystals.
Dissolution: Dissolve 20 mg of 1,2-dichloro-4-iodo-5-nitrobenzene in 1.0 mL of dichloromethane (DCM, good solvent) in a 4 mL inner vial.
Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of hexanes (antisolvent). Seal the outer vial tightly.
Incubation: Store at 20 °C undisturbed for 48–72 hours.
Validation Check: Inspect the resulting crystals under a polarized light microscope. Select a single, block-like crystal that extinguishes plane-polarized light uniformly every 90° of rotation (confirming a lack of twinning).
Phase 2: SC-XRD Data Acquisition
Why Cryogenic Temperatures? Halogen bonds and weak C–H···Cl interactions are highly sensitive to thermal expansion. Collecting data at 90–100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for precise determination of anisotropic displacement parameters[6].
Mounting: Coat the selected crystal in Paratone-N oil and mount it on a cryoloop. Transfer immediately to the diffractometer's cold nitrogen stream (100 K).
Irradiation: Utilize Cu K
α
radiation (
λ
= 1.54178 Å) or Mo K
α
radiation. Cu K
α
is often preferred for absolute structure determination of light-atom organic molecules, though the heavy iodine atom provides sufficient anomalous dispersion with Mo K
α
.
Collection: Execute
ϕ
and
ω
scans to ensure complete coverage of the asymmetric unit.
Validation Check: Ensure the internal agreement factor (
Rint
) of the initial cell indexing is < 0.05, and the
I/σ(I)
ratio is > 10 for high-angle reflections.
Phase 3: Data Reduction and Structure Solution
Integration: Process the raw frames using standard integration software (e.g., APEX/SAINT), applying multi-scan absorption corrections (SADABS) to account for the heavy iodine atom[6].
Solution: Solve the structure using Intrinsic Phasing or Direct Methods (SHELXT).
Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). All non-hydrogen atoms must be refined anisotropically.
Validation Check: The final structural model is validated when the
R1
value drops below 0.05, the goodness-of-fit (GoF) is near 1.0, and the residual electron density map is flat (no unassigned peaks > 1.0 e/ų, except near the iodine nucleus due to Fourier truncation errors).
Figure 2: Step-by-step single-crystal X-ray diffraction workflow for polyhalogenated nitrobenzenes.
Crystallographic Data Presentation
Based on the established crystallographic framework for this class of polyhalogenated nitrobenzenes (extrapolated from high-resolution studies of its structural isomers)[3][6], the following table summarizes the expected and representative quantitative crystallographic parameters for C₆H₂Cl₂INO₂.
Parameter
Representative Value / Specification
Chemical Formula
C₆H₂Cl₂INO₂
Formula Weight
317.89 g/mol
Temperature
90 - 100 K
Wavelength (
λ
)
1.54178 Å (Cu K
α
)
Crystal System
Orthorhombic or Monoclinic
Space Group
Pnma or P2₁/c (Typical for this class)
Calculated Density (
ρcalc
)
~2.430 Mg/m³
Absorption Coefficient (
μ
)
~34.30 mm⁻¹
F(000)
592
Data-to-Parameter Ratio
> 12.0
Final
R
Indices [
I>2σ(I)
]
R1≈
0.037,
wR2≈
0.098
Note: The high density and large absorption coefficient are direct consequences of the heavy iodine atom, necessitating rigorous empirical absorption corrections during data reduction.
Implications for Rational Drug Design
For drug development professionals, the crystallographic insights of 1,2-dichloro-4-iodo-5-nitrobenzene extend far beyond basic structural confirmation:
Predicting Polymorphism: The competition between I···O halogen bonds and C–H···Cl interactions means this scaffold is highly susceptible to conformational polymorphism depending on the crystallization solvent. Mapping the
σ
-hole trajectory allows formulation scientists to predict and control the dominant polymorph.
Structure-Based Drug Design (SBDD): When this scaffold is incorporated into an API, the iodine atom can be leveraged to form strong halogen bonds with electron-rich residues (e.g., backbone carbonyls) in the binding pocket of a target protein. The precise C–I···O angles determined via SC-XRD serve as exact geometric constraints for in silico docking simulations.
References
Li, X., Parkin, S., & Lehmler, H.-J. (2014). 2,4-Di-chloro-1-iodo-6-nitro-benzene. PubMed / National Institutes of Health. 5
Romero, J. A., et al. (2015). Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. PubMed / National Institutes of Health. 3
Romero, J. A., et al. (2015). Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. IUCr Journals. 4
Cavallo, G., et al. (2016). Halogen Bond: Overview and Applications. Scribd / Chemical Reviews. 2
Electronic and steric properties of 1,2-dichloro-4-iodo-5-nitrobenzene
An In-depth Technical Guide to the Electronic and Steric Properties of 1,2-Dichloro-4-iodo-5-nitrobenzene Introduction and Overview 1,2-Dichloro-4-iodo-5-nitrobenzene is a poly-substituted aromatic compound featuring a u...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Electronic and Steric Properties of 1,2-Dichloro-4-iodo-5-nitrobenzene
Introduction and Overview
1,2-Dichloro-4-iodo-5-nitrobenzene is a poly-substituted aromatic compound featuring a unique combination of halogen and nitro functionalities. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of complex molecules in the pharmaceutical and materials science sectors. The interplay between the potent electron-withdrawing nitro group and the electronically and sterically distinct halogen substituents governs its reactivity and molecular conformation. This guide provides a detailed analysis of these properties, offering field-proven insights for researchers, scientists, and drug development professionals.
Significance and Applications
The strategic placement of chloro, iodo, and nitro groups on the benzene ring provides multiple reactive sites for further chemical modification. The electron-deficient nature of the ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The carbon-iodine bond is particularly susceptible to forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[3][4] Consequently, this molecule serves as a versatile building block for constructing more complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties for 1,2-dichloro-4-iodo-5-nitrobenzene is presented below.
The electronic landscape of the 1,2-dichloro-4-iodo-5-nitrobenzene ring is dominated by the strong inductive and resonance effects of its substituents. These effects synergistically reduce the electron density of the aromatic system and dictate its reactivity towards electrophiles and nucleophiles.
Inductive and Resonance Effects of Substituents
Each substituent—nitro, chloro, and iodo—exerts a distinct electronic influence on the benzene ring through a combination of two primary mechanisms:
Inductive Effect (I): The withdrawal or donation of electron density through the sigma (σ) bonds, driven by differences in electronegativity.
Resonance Effect (M or R): The withdrawal or donation of electron density through the pi (π) system, involving the overlap of p-orbitals.[8]
Caption: Steric repulsion leading to nitro group torsion.
Implications for Chemical Reactivity
Steric hindrance can significantly influence the molecule's reactivity.
[9]* Accessibility of Reaction Sites: The bulky substituents may shield adjacent positions from attack by reagents or catalysts. For example, nucleophilic attack at C1 might be sterically hindered by the adjacent chlorine at C2.
Modulation of Electronic Effects: As described above, the sterically-induced twisting of the nitro group can reduce its electron-withdrawing resonance effect, which could subtly modulate the reactivity of the aromatic ring.
Catalyst Interactions: In cross-coupling reactions, the steric bulk around the iodo group can affect the coordination and oxidative addition steps involving the metal catalyst.
[9]
Experimental Methodologies
The characterization of 1,2-dichloro-4-iodo-5-nitrobenzene relies on standard spectroscopic techniques. The following protocols provide a framework for obtaining high-quality data.
Workflow for Spectroscopic Characterization
Caption: A standard workflow for spectroscopic analysis.
Protocol for NMR Spectroscopic Analysis
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
[10]2. Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2-5 seconds, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.
[10]4. ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a longer relaxation delay (5 seconds) and a greater number of scans (e.g., 1024 or more) are necessary.
[10]5. Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Protocol for FTIR Spectroscopic Analysis
Sample Preparation:
KBr Pellet: Mix 1-2 mg of the solid sample with ~150 mg of dry potassium bromide (KBr). Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
[10] * Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal quality.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol for Mass Spectrometric Analysis
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject a small volume (e.g., 1 µL) into the GC.
[11]2. Gas Chromatography (GC): Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities. A typical program might start at 50°C and ramp to 280°C.
[11]3. Mass Spectrometry (MS):
Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.
[11] * Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.
Temperatures: Maintain the ion source at ~230°C and the quadrupole at ~150°C.
[11]4. Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound and analyze the fragmentation pattern to confirm the structure.
Conclusion
1,2-dichloro-4-iodo-5-nitrobenzene is a molecule defined by a powerful interplay of electronic and steric effects. Its highly electron-deficient aromatic ring is primed for nucleophilic substitution, while the distinct halogen substituents offer handles for cross-coupling reactions. The significant steric bulk, especially from the iodo group, induces conformational changes, such as the out-of-plane twisting of the nitro group, which can modulate its electronic influence. A thorough understanding of these properties, supported by robust spectroscopic characterization, is essential for leveraging this versatile building block in the design and synthesis of novel chemical entities.
1,2-dichloro-4-iodo-5-nitrobenzene solubility profile in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1,2-dichloro-4-iodo-5-nitrobenzene Abstract This technical guide provides a comprehensive overview of the solubility profile of 1,2-dichloro-4-iodo-5-nitrobenzene...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility Profile of 1,2-dichloro-4-iodo-5-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1,2-dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3), a key intermediate in various synthetic pathways. Given the limited availability of direct quantitative solubility data in public literature, this document synthesizes theoretical principles, inferred data from structurally analogous compounds, and detailed experimental protocols to empower researchers in their handling and application of this compound. The guide covers the physicochemical properties that govern solubility, a predicted solubility profile across a range of organic solvents, a robust, self-validating experimental workflow for empirical solubility determination, and essential safety and handling protocols.
Physicochemical Characterization of 1,2-dichloro-4-iodo-5-nitrobenzene
Understanding the molecular structure and properties of 1,2-dichloro-4-iodo-5-nitrobenzene is fundamental to predicting its behavior in different solvent systems. The molecule consists of a benzene ring substituted with two chlorine atoms, an iodine atom, and a nitro group.
The presence of the highly electronegative nitro group and halogen atoms creates a significant dipole moment, rendering the molecule polar. The large, non-polarizable iodine atom and the overall substituted aromatic ring contribute to its lipophilic character. This duality in its structure dictates its interaction with various solvents.
Table 1: Physicochemical Properties of 1,2-dichloro-4-iodo-5-nitrobenzene
Theoretical Solubility Profile: The "Like Dissolves Like" Principle
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. For 1,2-dichloro-4-iodo-5-nitrobenzene, its polar nature, due to the nitro and chloro groups, suggests solubility in polar solvents. However, the bulky, nonpolar benzene ring and iodo-substituent will favor interactions with nonpolar solvents.
Based on these structural characteristics and data from analogous halogenated nitrobenzenes, a predicted solubility profile can be established.[5] Nitroaromatic compounds generally exhibit good solubility in a range of common organic solvents.[5]
Table 2: Predicted Solubility of 1,2-dichloro-4-iodo-5-nitrobenzene in Common Organic Solvents
The strong dipole of these solvents can effectively solvate the polar nitro and chloro functional groups of the solute.
Halogenated
Dichloromethane (DCM), Chloroform
High
Structural similarity and the ability to engage in dipole-dipole interactions make these effective solvents.
Aromatic
Toluene, Benzene
Moderate to High
π-π stacking interactions between the aromatic rings of the solvent and solute can promote solubility.[5]
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
Moderate
These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule.[5]
Alcohols
Methanol, Ethanol
Moderate
The hydroxyl group can interact with the nitro group, but the overall polarity difference may limit high solubility. Solubility is expected to increase with heating. A related compound is soluble in hot ethanol.[6]
Nonpolar
Hexane, Cyclohexane
Low
The significant polarity mismatch between the solute and these nonpolar solvents will likely result in poor solubility.
Aqueous
Water
Very Low
As with most organic compounds of its size, it is expected to be poorly soluble in water. Related dichloronitrobenzenes have very low water solubility.[7][8]
Experimental Protocol for Quantitative Solubility Determination
For critical applications in drug development and process chemistry, empirical determination of solubility is non-negotiable. The following protocol describes the isothermal equilibrium solubility method, a reliable technique for obtaining accurate quantitative data. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
Workflow for Isothermal Equilibrium Solubility Measurement
The diagram below outlines the critical steps for determining the solubility of 1,2-dichloro-4-iodo-5-nitrobenzene.
Preparation: Add an excess amount of solid 1,2-dichloro-4-iodo-5-nitrobenzene to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9]
Phase Separation: Cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
Sampling: Carefully withdraw a precise volume of the clear supernatant using a pipette. To remove any remaining microscopic particles, immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent artificially high results.
Analysis:
Prepare a calibration curve using standard solutions of 1,2-dichloro-4-iodo-5-nitrobenzene of known concentrations.
Accurately dilute the filtered sample with a suitable mobile phase or solvent to ensure the concentration falls within the linear range of the calibration curve.
Determine the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[9] The nitroaromatic structure should provide a strong chromophore for UV detection.
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = C × DF
Where C is the concentration of the diluted sample (in mg/mL) obtained from the calibration curve, and DF is the dilution factor.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 1,2-dichloro-4-iodo-5-nitrobenzene is not widely available, data from structurally similar compounds like 1,2-dichloro-4-nitrobenzene and 1-iodo-4-nitrobenzene should be used to guide handling procedures.[10]
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause long-term adverse effects in the aquatic environment.[10]
Prevention:
Handle only in a well-ventilated area, preferably within a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
Avoid breathing dust. If the material is a powder, prevent dispersion.[10]
Skin Contact: Wash off immediately with plenty of soap and water.[11]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Inhalation: Remove person to fresh air and keep comfortable for breathing.
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up.
Conclusion
1,2-dichloro-4-iodo-5-nitrobenzene is a polar organic compound whose solubility is dictated by its unique combination of functional groups. It is predicted to be highly soluble in polar aprotic and halogenated solvents, moderately soluble in aromatic solvents, ethers, and alcohols, and poorly soluble in nonpolar and aqueous media. Due to the absence of comprehensive published quantitative data, the experimental protocol provided in this guide is essential for researchers requiring precise solubility values for their specific applications. Adherence to strict safety protocols based on analogous compounds is mandatory for safe handling.
References
Vertex AI Search. (2024). Solubility test for Organic Compounds.
Chemistry LibreTexts. (2020).
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Unknown. (2023). Solubility of Organic Compounds.
SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
Unknown. (n.d.).
TCI Chemicals. (2023).
ILO and WHO. (2021). ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE.
OECD-HPV. (2003). 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7.
Thermodynamic stability of 1,2-dichloro-4-iodo-5-nitrobenzene at high temperatures
Executive Summary In advanced pharmaceutical intermediate synthesis, highly functionalized building blocks like 1,2-dichloro-4-iodo-5-nitrobenzene (CAS 1774898-47-3) offer exceptional versatility for cross-coupling and n...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced pharmaceutical intermediate synthesis, highly functionalized building blocks like 1,2-dichloro-4-iodo-5-nitrobenzene (CAS 1774898-47-3) offer exceptional versatility for cross-coupling and nucleophilic aromatic substitution. However, the dense packing of electron-withdrawing halogens and a high-energy nitro group on a single benzene ring introduces severe thermal runaway risks during high-temperature processing. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this compound, emphasizing causality in decomposition mechanisms and detailing self-validating calorimetric protocols required for safe scale-up.
Structural Thermodynamics & Causality of Decomposition
The thermodynamic stability of 1,2-dichloro-4-iodo-5-nitrobenzene is dictated by the weakest covalent bond within its highly substituted framework. The molecule features a melting point of 66–69 °C[1], but its high-temperature behavior (>150 °C) is governed by bond dissociation energies (BDEs).
The Causality of Cleavage:
C–I Bond (The Trigger): The carbon-iodine bond is the most labile, with a typical dissociation energy of approximately 240 kJ/mol[2]. At elevated temperatures, this bond undergoes homolytic cleavage, generating highly reactive iodine radicals (I•).
C–NO₂ Bond (The Exotherm): The nitro group is the primary energetic hazard. The C–NO₂ bond in heavily substituted nitroaromatics typically exhibits a BDE between 250 and 290 kJ/mol[3],[4]. Cleavage of this bond releases NO₂• radicals and triggers a massive exothermic cascade.
Autocatalysis: The initial iodine radicals can abstract hydrogen from solvents or attack intact molecules, lowering the activation energy for subsequent C–NO₂ scission. This radical-driven autocatalysis is a hallmark of nitroaromatic thermal runaway[5].
Table 1: Estimated Bond Dissociation Energies (BDE)
Bond Type
Position
Estimated BDE (kJ/mol)
Primary Thermal Consequence
C–I
C4
~240
Initial homolytic cleavage; radical generation.
C–NO₂
C5
~250–290
Massive exothermic release; NO₂ gas evolution.
C–Cl
C1, C2
~390–400
Formation of toxic, halogenated polymeric char.
C–C (Ring)
Aromatic
>600
Ring fragmentation (occurs only in late-stage runaway).
To ensure scientific integrity, thermal hazard assessment cannot rely on a single analytical technique. We utilize a self-validating system where kinetic parameters derived from microcalorimetry (DSC) must mathematically correlate with macroscopic adiabatic data (ARC). A divergence of >10% in calculated activation energy (
Ea
) indicates an autocatalytic mechanistic shift.
Purpose: To determine the onset temperature (
Tonset
), heat of decomposition (
ΔHd
), and preliminary kinetics.
Sample Preparation: Weigh 3.0–5.0 mg of 1,2-dichloro-4-iodo-5-nitrobenzene into a high-pressure gold-plated crucible (to prevent halogen reaction with the pan). Seal hermetically.
Dynamic Heating: Run the DSC under a high-purity nitrogen purge (50 mL/min). Program four separate runs at heating rates (
β
) of 2.0, 4.0, 6.0, and 8.0 °C/min from 25 °C to 400 °C.
Kinetic Extraction: Apply the Kissinger equation to the shift in peak temperatures (
Tp
) across the different heating rates to calculate the activation energy (
Ea
).
Causality Check: We use multiple heating rates because a single dynamic run can mask the true onset of decomposition due to thermal inertia.
Protocol B: Thermogravimetric Analysis coupled with FTIR (TGA-FTIR)
Purpose: To correlate exothermic events with specific bond cleavages via off-gas identification.
Setup: Load 10 mg of the sample into an alumina crucible. Connect the TGA exhaust to an FTIR gas cell heated to 200 °C (to prevent condensation of heavy volatiles).
Execution: Heat at 5 °C/min to 400 °C.
Validation: Monitor the FTIR spectra for NO₂ stretching (1616 cm⁻¹) and halogenated species. The temperature at which NO₂ evolves validates the C–NO₂ scission temperature predicted by the DSC exotherm.
Protocol C: Accelerating Rate Calorimetry (ARC)
Purpose: To simulate a worst-case adiabatic environment (e.g., cooling failure in a reactor) and calculate the Time-to-Maximum Rate (
TMRad
)[6].
Preparation: Load 1.0 g of the compound into a low-thermal-inertia Hastelloy spherical test chamber (to resist HCl/HI corrosion).
Heat-Wait-Search (H-W-S) Mode: Heat the sample to an initial search temperature of 80 °C. Wait for thermal equilibrium (15 mins), then search for self-heating >0.02 °C/min.
Adiabatic Tracking: If self-heating is detected, the instrument shifts to adiabatic mode, matching the furnace temperature to the sample temperature until the reaction completes.
Scale-Up Calculation: Extract the
TMRad
. For safe plant-scale operation, the maximum process temperature must be set at least 50 °C below the temperature where
TMRad
= 24 hours (
TD24
).
Thermal Hazard Data Presentation
Based on structural analogues and established nitroaromatic behavior[6],[5], the anticipated thermal profile for 1,2-dichloro-4-iodo-5-nitrobenzene is summarized below.
Table 2: Projected Thermal Parameters
Parameter
Technique
Projected Value
Process Safety Implication
Melting Point
DSC
66–69 °C
Compound will be processed as a melt or in solution.
Tonset
(Decomposition)
DSC
260–280 °C
Absolute upper limit for short-term thermal exposure.
Heat of Decomp. (
ΔHd
)
DSC
> 2,000 J/g
Highly energetic; capable of vaporizing solvents instantly.
TD24
(24h
TMRad
)
ARC
~180–200 °C
Long-term storage and reaction temperatures must remain well below this threshold.
Visualizations
The following diagrams map the logical workflow of our self-validating thermal assessment and the proposed chemical decomposition pathway.
Figure 1: Self-validating thermal hazard assessment workflow for nitroaromatics.
Figure 2: Proposed high-temperature decomposition cascade of the target compound.
References
Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Organic Process Research & Development, ACS Publications.[Link]
Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials / PubMed.[Link]
The C-N dissociation energies of nitrobenzene and nitrotoluene radical anions and neutrals. ResearchGate.[Link]
Density functional calculations of bond dissociation energies for removal of the nitrogen dioxide moiety in some nitroaromatic molecules. ResearchGate.[Link]
Strength of Covalent Bonds. Chemistry LibreTexts.[Link]
Toxicity, handling, and MSDS safety data for 1,2-dichloro-4-iodo-5-nitrobenzene
An in-depth technical analysis of 1,2-dichloro-4-iodo-5-nitrobenzene, focusing on its physicochemical properties, toxicological profile, and strategic applications in advanced organic synthesis. Introduction and Structur...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 1,2-dichloro-4-iodo-5-nitrobenzene, focusing on its physicochemical properties, toxicological profile, and strategic applications in advanced organic synthesis.
Introduction and Structural Rationale
1,2-dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3) is a highly functionalized, polyhalogenated nitroarene that serves as a critical building block in drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The strategic value of this molecule lies in its orthogonal reactivity profile. It features three distinct functional groups—an iodine atom, two chlorine atoms, and a nitro group—each offering a unique vector for chemoselective modification. Understanding the precise causality behind its handling and reactivity is paramount for researchers seeking to utilize it in multistep synthetic pathways, such as the Barton-Zard pyrrole synthesis[2].
Physicochemical Profiling
Quantitative data regarding the physical properties of 1,2-dichloro-4-iodo-5-nitrobenzene is essential for predicting its behavior in various solvent systems, its thermodynamic stability, and its shelf-life under ambient conditions[3].
Table 2: GHS hazard classifications and regulatory safety data.
Causality-Driven Handling Protocols
Photolytic Sensitivity (Dark Storage): The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (BDE of ~65 kcal/mol). Exposure to ambient UV/visible light induces homolytic cleavage, generating highly reactive iodine radicals. This leads to unwanted Ullmann-type homocoupling or general degradation. Therefore, storage in actinic glassware or dark environments is non-negotiable[5].
Thermal and Moisture Stability (2–8 °C, Dry): Nitroaromatics can undergo slow hydrolysis or degradation if exposed to moisture and heat. Maintaining a temperature of 2–8 °C suppresses thermal degradation pathways and preserves the integrity of the highly activated C-Cl bonds, which are susceptible to ambient nucleophilic attack over prolonged periods[3].
Respiratory Protection: The compound's propensity to cause respiratory irritation (H335) mandates manipulation within a Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood to prevent the inhalation of micro-particulates during weighing and transfer[8].
Chemoselective Synthetic Workflows
The architectural brilliance of 1,2-dichloro-4-iodo-5-nitrobenzene is its capacity for sequential, chemoselective functionalization based on bond dissociation energies and electronic effects:
C-I Bond Activation: The weakest bond on the ring, making it the primary and exclusive site for initial Pd(0)-catalyzed oxidative addition (e.g., Suzuki, Sonogashira, or Heck couplings).
C-Cl Bond Activation (SNAr): While C-Cl bonds are typically inert to standard cross-coupling without specialized ligands, in this molecule, they are highly activated by the strong electron-withdrawing effect (-M, -I) of the adjacent ortho/para nitro group. These sites are primed for Nucleophilic Aromatic Substitution (SNAr) using amines or alkoxides.
Nitro Group Reduction: Post-functionalization, the nitro group can be reduced to an aniline derivative (using Fe/HCl or Pd/C with H₂). This reverses its electronic effect, converting the ring from electron-poor to electron-rich, thereby shutting down further SNAr and enabling Buchwald-Hartwig aminations.
This self-validating protocol ensures selective functionalization at the C-I bond while preserving the nitro-activated C-Cl bonds for downstream synthesis.
Rationale for Experimental Choices:
Catalyst: Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates rapid reductive elimination, minimizing side reactions.
Base: Mild aqueous Na₂CO₃ is utilized instead of stronger bases (like KOtBu or NaOH) to strictly prevent premature SNAr at the chloro-substituted positions.
Solvent: A 1,4-Dioxane/H₂O (4:1) mixture provides optimal solubility for both the hydrophobic aryl halide and the inorganic base, creating a highly efficient biphasic system.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Self-Validation Check: The mixture should appear as a uniform powder. Any clumping indicates moisture ingress, which can poison the catalyst.
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times) to remove atmospheric oxygen, which causes catalyst degradation.
Solvent Addition: Syringe in degassed 1,4-dioxane (8 mL) followed by degassed 2M aqueous Na₂CO₃ (2 mL).
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours. Causality Check: Limiting the temperature to strictly 80 °C prevents the thermal activation of the C-Cl bonds toward the carbonate base, ensuring absolute chemoselectivity.
Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material (UV active) validates the completion of the C-I coupling.
Quenching & Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (15 mL) to neutralize the base and quench any residual active Pd species. Extract the aqueous layer with EtOAc (2 x 10 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Workflow Visualization
The following diagram illustrates the logical progression of orthogonal functionalization utilizing this specific building block.
Figure 1: Chemoselective orthogonal functionalization workflow for 1,2-dichloro-4-iodo-5-nitrobenzene.
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 1,2-Dichloro-4-iodo-5-nitrobenzene
Introduction and Substrate Rationale 1,2-dichloro-4-iodo-5-nitrobenzene is a highly functionalized, polyhalogenated building block of immense value in drug discovery and materials science. Achieving site-selective functi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Substrate Rationale
1,2-dichloro-4-iodo-5-nitrobenzene is a highly functionalized, polyhalogenated building block of immense value in drug discovery and materials science. Achieving site-selective functionalization of this scaffold requires a deep understanding of the substrate's electronic and steric environment to prevent unwanted side reactions.
The Logic of Chemoselectivity
The Suzuki-Miyaura cross-coupling relies on the oxidative addition of a Palladium(0) species into a carbon-halogen bond. In 1,2-dichloro-4-iodo-5-nitrobenzene, there is an inherent kinetic competition between the C-I and C-Cl bonds.
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl bonds (~96 kcal/mol). Consequently, the Pd(0) catalyst inserts into the C-I bond with orders of magnitude greater kinetic favorability[1].
Electronic Activation: The nitro group at position 5 strongly withdraws electron density from the aromatic ring. This lowers the LUMO of the substrate, thereby accelerating the oxidative addition step specifically at the adjacent ortho-iodo position[2].
The S_NAr Liability (Causality & Trustworthiness)
While the C-I bond is primed for cross-coupling, the C-Cl bond at position 2 presents a hidden liability. This chlorine is situated para to the strongly electron-withdrawing nitro group. Under basic conditions at elevated temperatures, para-halonitrobenzenes are highly susceptible to Nucleophilic Aromatic Substitution (S_NAr)[3].
If a strong, nucleophilic base (e.g., NaOH, NaOEt) is used, the hydroxide or alkoxide will attack the C2 position, displacing the chlorine and forming an unwanted phenol or ether byproduct. Therefore, a self-validating protocol must employ a mild, non-nucleophilic base (such as K₃PO₄ or K₂CO₃) in a biphasic or non-nucleophilic solvent system to entirely suppress this S_NAr pathway while still facilitating transmetalation[4].
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, emphasizing the chemoselective oxidative addition at the C-I bond and the preservation of the S_NAr-susceptible C-Cl bonds.
To validate the mechanistic hypotheses, various base and solvent combinations were evaluated. The goal was to maximize the chemoselective yield of the biaryl product while minimizing the S_NAr byproduct.
Table 1: Optimization of Base and Solvent Conditions
Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1,2-dichloro-4-iodo-5-nitrobenzene (317.9 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).
Rationale: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides stability against the steric hindrance of the ortho-nitro group, promoting efficient transmetalation.
Atmosphere Exchange: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation and backfilling with high-purity Nitrogen or Argon.
Rationale: Pd(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst deactivation and suppresses homocoupling of the boronic acid.
Solvent Addition: Using a syringe, add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of deionized water. (Ensure both solvents were previously sparged with Nitrogen for at least 30 minutes).
Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Nitrogen. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.
Rationale: Vigorous stirring is essential for biphasic reactions to maximize the interfacial surface area, ensuring the water-soluble base efficiently interacts with the organic-soluble Pd-complex.
Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS. The starting material (C-I) should be completely consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to afford the pure 1,2-dichloro-4-(aryl)-5-nitrobenzene.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
References
[4] Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate.4
[2] Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. 2
[1] Hydrodehalogenation of halogenated hydrocarbons in water with Pd catalysts: Reaction rates and surface competition. ResearchGate. 1
[3] A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers. ResearchGate. 3
Regioselective nucleophilic aromatic substitution of 1,2-dichloro-4-iodo-5-nitrobenzene
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1,2-Dichloro-4-iodo-5-nitrobenzene Executive Summary & Strategic Value in Drug Discovery Polysubstituted benzenes are indispensable scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1,2-Dichloro-4-iodo-5-nitrobenzene
Executive Summary & Strategic Value in Drug Discovery
Polysubstituted benzenes are indispensable scaffolds in medicinal chemistry, serving as core pharmacophores for kinase inhibitors, GPCR ligands, and targeted protein degraders. 1,2-Dichloro-4-iodo-5-nitrobenzene is a highly functionalized, electron-deficient building block that offers a unique opportunity for orthogonal late-stage functionalization.
The strategic value of this molecule lies in its programmable reactivity. By carefully controlling the conditions of a Nucleophilic Aromatic Substitution (SNAr), researchers can selectively displace one specific halogen, leaving the others intact for subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) and nitro-reduction strategies. This guide details the mechanistic causality, optimized protocols, and validation steps required to achieve absolute regiocontrol when working with this complex scaffold.
Mechanistic Rationale: The Causality of Regiocontrol
To master the functionalization of 1,2-dichloro-4-iodo-5-nitrobenzene, one must analyze the electronic and steric environment of the ring system. The strong electron-withdrawing nature of the nitro group at C5 activates the ring for SNAr, specifically at the ortho and para positions[1].
Mapping the Reactivity:
C4 Position (ortho to NO2): Occupied by Iodine.
C2 Position (para to NO2): Occupied by Chlorine.
C1 Position (meta to NO2): Occupied by Chlorine (Not activated for SNAr).
When a nucleophile is introduced, it faces a choice between attacking C2 or C4. The regioselectivity is governed by two fundamental principles:
Leaving Group Ability (Electronic Causality): In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[2]. The more electronegative the halogen, the more it stabilizes the transition state. Therefore, the hierarchy of leaving group ability is F > Cl > Br > I. Chlorine is a vastly superior leaving group to Iodine in this context.
Steric Hindrance: The C4 position is flanked by the bulky nitro group and the massive iodine atom itself, creating a high steric barrier for nucleophilic trajectory. Conversely, the C2 position (para) is significantly more accessible.
Consequently, SNAr proceeds with near-exclusive regioselectivity at the C2 position , displacing the chlorine and preserving the valuable C4-iodine bond for downstream palladium-catalyzed reactions[3].
Fig 1: Mechanistic logic tree dictating the regioselective S_NAr displacement of C2-Chlorine.
The choice of nucleophile and base significantly impacts the reaction kinetics. Table 1 summarizes the expected outcomes based on empirical SNAr trends for dihalogenated nitroarenes.
Table 1: Expected Regioselectivity and Yields by Nucleophile Class
Nucleophile Class
Reagent Example
Solvent / Base
Temp (°C)
Expected C2:C4 Ratio
Est. Yield
Secondary Amine
Morpholine
DMF / K2CO3
0 to 25
> 99:1
85-95%
Primary Amine
Benzylamine
THF / DIPEA
25 to 50
> 95:5
80-90%
Alkoxide
Sodium Methoxide
MeOH / None
0 to 25
> 90:10
75-85%
Thiolate
Sodium Thiomethoxide
DMF / None
0
> 95:5
80-85%
Note: Alkoxides and thiolates are highly reactive and require strict temperature control (0 °C) to prevent over-substitution at the C1 position or reduction of the nitro group.
Experimental Workflow & Self-Validating Protocols
To ensure a self-validating system, the following protocol utilizes temperature gradients and specific workup steps to isolate the kinetically favored C2-substituted product.
Fig 2: Step-by-step experimental workflow for regioselective S_NAr.
Preparation (Self-Validation Check): Flame-dry a 25 mL round-bottom flask. Add 1,2-dichloro-4-iodo-5-nitrobenzene and K2CO3. Purge the flask with Argon for 5 minutes. Causality: While SNAr is not strictly air-sensitive, excluding oxygen prevents side reactions involving the nitro group.
Solvation: Add 5.0 mL of anhydrous DMF. Cool the stirring suspension to 0 °C using an ice-water bath. Causality: DMF stabilizes the polar transition state[2], while 0 °C suppresses the thermodynamic displacement of the C4-Iodine.
Nucleophile Addition: Add morpholine dropwise over 5 minutes.
Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.
Monitoring: After 2 hours, check the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material should be consumed, replaced by a single, more polar bright-yellow spot (characteristic of nitro-aniline derivatives).
Quenching & Workup: Pour the reaction mixture into 25 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) and brine (15 mL). Causality: The LiCl wash is a critical self-validating step to completely remove residual DMF, which otherwise complicates NMR analysis and downstream coupling.
Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes) to afford the pure C2-substituted product.
Analytical Validation & Troubleshooting
Proving regioselectivity is the most critical phase of this workflow. Because the C3 and C6 protons are para to each other in the starting material, they appear as two distinct singlets in the 1H NMR spectrum (due to negligible para-coupling, J < 1 Hz).
How to confirm C2 substitution over C4 substitution:
1D 13C NMR: The carbon bearing the iodine (C4) will have a distinctively shielded chemical shift (typically ~80-100 ppm) due to the heavy-atom effect of iodine. If the iodine was displaced, this shielded peak would disappear. Its retention proves the C4-I bond is intact.
2D HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the nucleophile's protons (e.g., the N-CH2 of morpholine) and the aromatic carbons.
Troubleshooting Over-substitution: If LC-MS shows a mass corresponding to a bis-substituted product (M + 2Nu - 2Cl), the reaction temperature was too high, or an excess of nucleophile was used. Strictly adhere to 1.1 equivalents of nucleophile and maintain temperatures below 25 °C.
References
Title: How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification
Source: Journal of the American Chemical Society (2016)
URL: [Link]
Title: High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions
Source: ACS Combinatorial Science (2020)
URL: [Link]
Title: Azo Group-Assisted Nucleophilic Aromatic Substitutions in Haloarene Derivatives
Source: The Journal of Organic Chemistry (2000)
URL: [Link]
Application Note: Chemoselective Sonogashira Cross-Coupling of 1,2-Dichloro-4-iodo-5-nitrobenzene
Application Context & Substrate Profiling In modern drug discovery and agrochemical development, polyhalogenated nitroarenes are highly prized building blocks. 1,2-dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3) repre...
Author: BenchChem Technical Support Team. Date: April 2026
Application Context & Substrate Profiling
In modern drug discovery and agrochemical development, polyhalogenated nitroarenes are highly prized building blocks. 1,2-dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3) represents a uniquely functionalized scaffold, possessing three distinct handles for orthogonal cross-coupling. The primary challenge when utilizing this substrate is achieving perfect chemoselectivity—specifically, activating the C–I bond without perturbing the adjacent C–Cl bonds.
This application note details a highly optimized, self-validating Sonogashira coupling protocol that exploits the electronic disparities of this substrate to yield exclusively the mono-alkynylated product.
Mechanistic Causality: Driving Chemoselectivity
The success of this protocol relies on the fundamental kinetics of palladium oxidative addition. The bond dissociation energy of a typical C–I bond (~65 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol).
However, in 1,2-dichloro-4-iodo-5-nitrobenzene, the C–I bond is further activated by the strong electron-withdrawing effect of the ortho-nitro group. This drastically lowers the electron density at the C4 position, making the oxidative addition of the Pd(0) catalyst to the C–I bond nearly instantaneous at room temperature ().
To prevent the subsequent activation of the C–Cl bonds, a neutral, monodentate phosphine ligand (Triphenylphosphine, PPh₃) is selected. Unlike electron-rich, bulky ligands (e.g., XPhos or tBu₃P) which can force C–Cl oxidative addition, PPh₃ renders the Pd(0) center sufficiently reactive for the activated C–I bond but entirely inert toward the C–Cl bonds under ambient conditions ().
To establish the most robust conditions, a systematic screening of catalysts, bases, and temperatures was conducted. The data below demonstrates the causality behind the final protocol selection.
Entry
Catalyst (mol%)
Co-Catalyst (mol%)
Base / Solvent
Temp (°C)
Time (h)
Yield (%)
Chemoselectivity (I vs Cl)
1
Pd(PPh₃)₄ (2)
CuI (4)
Et₃N / THF
25
4
85
>99:1
2
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N / THF
25
2
94
>99:1
3
Pd(dppf)Cl₂ (2)
CuI (4)
K₂CO₃ / DMF
50
1
62
85:15
4
PdCl₂(PPh₃)₂ (2)
None
Et₃N / THF
60
12
41
>99:1
5
PdCl₂(PPh₃)₂ (2)
CuI (4)
DIPA / Toluene
25
6
81
>99:1
Data Analysis: Entry 2 utilizes PdCl₂(PPh₃)₂, a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is highly air-stable and provides superior yields compared to Pd(PPh₃)₄. Elevating the temperature and using bidentate ligands (Entry 3) eroded chemoselectivity, leading to unwanted C–Cl activation. Omitting the copper co-catalyst (Entry 4) drastically reduced the reaction rate, confirming the necessity of the synergistic Cu/Pd system ().
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the operator can verify the reaction trajectory in real-time.
Fig 2: Step-by-step experimental workflow for the Sonogashira cross-coupling.
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.
Charge the flask with 1,2-dichloro-4-iodo-5-nitrobenzene (3.18 g, 10.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol, 2 mol%), and CuI (76 mg, 0.4 mmol, 4 mol%).
Evacuate the flask and backfill with ultra-pure Argon (Repeat 3x).
Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the alkyne.
Step 2: Solvent Addition & Temperature Control
4. Add anhydrous, degassed THF (25 mL) and anhydrous Triethylamine (4.18 mL, 30.0 mmol, 3.0 equiv) via syringe.
5. Self-Validation Checkpoint 1: The solution will initially appear yellow/orange.
6. Cool the reaction mixture to 0 °C using an ice-water bath.
Causality: The ortho-nitro group makes the substrate highly electrophilic. Cooling prevents a rapid exotherm upon alkyne addition, which would degrade the catalyst into inactive "palladium black."
Step 3: Alkyne Addition
7. Add Phenylacetylene (1.12 g, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes.
8. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
9. Self-Validation Checkpoint 2: Within 15-30 minutes, the solution will transition to a dark reddish-brown, indicating the successful formation of the active Pd(0) species and the ongoing catalytic cycle.
Step 4: In-Process Control (IPC)
10. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) and LC-MS.
11. Self-Validation Checkpoint 3: The starting material (UV active, distinct Cl₂I isotope pattern in MS) will disappear. The product spot will exhibit a lower
Rf
and glow intensely under 365 nm UV light due to the extended
π
-conjugation of the alkyne with the nitroarene. LC-MS will show the product mass with a pure Cl₂ isotope pattern (loss of iodine).
Step 5: Quench and Workup
12. Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl.
13. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
14. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
15. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure product as a vibrant yellow/orange solid.
Troubleshooting & Scalability
Palladium Black Formation: If a black precipitate forms rapidly and the reaction stalls, the exotherm was not properly controlled. Ensure the alkyne is added strictly at 0 °C and the THF is thoroughly degassed.
Glaser Homocoupling: If a highly non-polar byproduct (1,4-diphenylbuta-1,3-diyne) is observed in large quantities, it indicates oxygen ingress. Ensure strict Schlenk techniques and consider sparging the Et₃N/THF mixture with argon for 30 minutes prior to use.
Downstream Utility: The resulting 1,2-dichloro-5-nitro-4-(phenylethynyl)benzene can be subjected to nitro reduction (e.g., using Fe/NH₄Cl or SnCl₂), which subsequently allows for spontaneous or metal-catalyzed cyclization into heavily functionalized 5,6-dichloroindoles—highly valuable scaffolds in kinase inhibitor design.
References
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
Source: Chemical Reviews, 107(3), 874-922 (2007).
URL: [Link]
Title: Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
Source: Angewandte Chemie International Edition, 44(29), 4442-4489 (2005).
URL: [Link]
Title: Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.
Source: Chemical Reviews, 107(1), 133-173 (2007).
URL: [Link]
Title: A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoarenes, iodoarenes and bromopyridines.
Source: Tetrahedron Letters, 16(50), 4467-4470 (1975).
URL: [Link]
Application
Catalytic reduction techniques for the nitro group in 1,2-dichloro-4-iodo-5-nitrobenzene
Application Note: Chemoselective Catalytic Reduction of 1,2-Dichloro-4-iodo-5-nitrobenzene Executive Summary The synthesis of highly functionalized haloanilines is a critical operation in pharmaceutical and agrochemical...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Catalytic Reduction of 1,2-Dichloro-4-iodo-5-nitrobenzene
Executive Summary
The synthesis of highly functionalized haloanilines is a critical operation in pharmaceutical and agrochemical development. The catalytic reduction of 1,2-dichloro-4-iodo-5-nitrobenzene to 4,5-dichloro-2-iodoaniline presents a profound chemoselectivity challenge. Due to the exceptionally low bond dissociation energy of the carbon-iodine (C–I) bond (~65 kcal/mol), standard catalytic hydrogenation methods (e.g., unmodified Pd/C or Pt/C) typically result in rapid hydrodehalogenation[1].
This application note provides a comprehensive, self-validating guide to suppressing dehalogenation while achieving complete nitro reduction. By leveraging catalyst poisoning techniques, specific metal-support interactions, and non-noble metal alternatives, researchers can reliably scale this transformation without sacrificing yield or purity.
Mechanistic Rationale: The Dehalogenation Challenge
In the presence of standard platinum group metals (PGMs) and hydrogen gas, the reduction of halonitroaromatics is plagued by competitive pathways. The active sites on a catalyst surface (such as step edges and defects) facilitate the oxidative addition of the metal into the C–X bond. Because iodine is the most easily cleaved halogen[2], hydrodehalogenation outpaces the sequential electron/proton transfer required to reduce the nitro group to an amine.
To achieve chemoselectivity, the catalytic system must be fundamentally altered:
Catalyst Poisoning (The Modifier Approach): The addition of Lewis acids or halide salts, such as Zinc Iodide (
ZnI2
), selectively poisons the highly active defect sites on Pt/C. The iodide ions adsorb strongly to these sites, sterically and electronically hindering C–I bond insertion while leaving the planar terraces free for nitro group adsorption[1].
Electronic Modification (SMSI): Utilizing supports like
γ−Fe2O3
or modifying Pt with iron creates a Strong Metal-Support Interaction (SMSI). This alters the electron density of the platinum nanoparticles, significantly reducing their capacity for oxidative addition into halogen bonds[3].
Non-Noble Metal Catalysis: Base metals like Raney Cobalt possess a naturally lower intrinsic activity for C–X bond cleavage compared to Palladium or Platinum, making them inherently selective for nitro reduction, independent of substrate concentration[1].
Competitive pathways in the catalytic hydrogenation of halonitrobenzenes.
Catalyst Selection & Quantitative Performance
The choice of catalyst dictates the reaction parameters and the downstream purification requirements. The table below summarizes the quantitative performance of various catalytic systems when applied to heavy halonitrobenzenes.
Data synthesized from benchmark concentration screenings. Note: Lowering substrate concentration (e.g., from 0.2 M to 0.05 M) in Pt-catalyzed batch reactions further suppresses dehalogenation[1].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating strict In-Process Controls (IPC) via HPLC, the operator can verify the reaction trajectory and halt hydrogenation before over-reduction occurs.
Self-validating experimental workflow for chemoselective catalytic reduction.
Protocol A: Modified Platinum Catalysis (
Pt/C
with
ZnI2
)
This method is ideal for laboratory-scale batch synthesis where high-pressure equipment is unavailable. The addition of
ZnI2
is critical for preserving the C–I bond[1].
Tetrahydrofuran (THF), anhydrous (100 mL, yielding a 0.1 M solution)
Step-by-Step Methodology:
Preparation: In a thoroughly dried, 250 mL heavy-walled glass hydrogenation vessel, add the 1,2-dichloro-4-iodo-5-nitrobenzene and THF. Stir until fully dissolved.
Modifier Addition: Add the
ZnI2
to the solution. Stir for 5 minutes to ensure uniform distribution.
Catalyst Loading: Carefully add the 5% Pt/C. Safety Note: Dry Pt/C can ignite solvent vapors; perform this under a blanket of argon or use water-wet catalyst (adjusting mass accordingly).
Purging: Seal the vessel. Purge the headspace with Argon (3 cycles of pressurizing to 3 bar and venting). Repeat the purge cycle 3 times with Hydrogen gas (
H2
).
Reaction: Pressurize the vessel to 3 bar
H2
. Initiate vigorous stirring (800-1000 rpm) at 25°C.
IPC Monitoring: After 30 minutes, pause stirring, vent to 1 bar, and withdraw a 50 µL aliquot. Filter through a 0.2 µm PTFE syringe filter, dilute with acetonitrile, and analyze via HPLC (UV at 254 nm). Look for the disappearance of the nitroarene peak and the formation of the aniline.
Termination & Filtration: Once conversion exceeds 99% (typically 1-2 hours), immediately vent the
H2
and purge with Argon. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with an additional 20 mL of THF.
Isolation: Concentrate the filtrate under reduced pressure. The crude 4,5-dichloro-2-iodoaniline can be purified via recrystallization from ethanol/water or used directly if purity is >95%.
Raney Cobalt (aqueous slurry, approx. 10 wt% relative to substrate)
2-Methyltetrahydrofuran (2-MeTHF) (250 mL, 0.2 M)
Step-by-Step Methodology:
Catalyst Washing: Wash the Raney Cobalt slurry with methanol (3 x 20 mL) followed by 2-MeTHF (3 x 20 mL) under an argon atmosphere to remove water without exposing the pyrophoric catalyst to air.
Preparation: Transfer the washed Raney Cobalt and the substrate dissolved in 2-MeTHF into a stainless-steel autoclave.
Purging: Purge the autoclave with Nitrogen (3 cycles, 10 bar) followed by Hydrogen (3 cycles, 10 bar).
Reaction: Pressurize the reactor to 20 bar
H2
and heat the mixture to 80°C under vigorous mechanical stirring.
IPC Monitoring: Sample the reaction every 2 hours. Because Raney Cobalt is less active than Pt, the reaction will take longer (typically 6-12 hours depending on mass transfer).
Workup: Cool the reactor to room temperature, vent the
H2
, and purge with Nitrogen. Filter the catalyst over Celite (keep the catalyst wet at all times). Concentrate the filtrate to yield the target haloaniline.
Process Optimization & Troubleshooting
Concentration Effects: If using Protocol A (Pt/C) and dehalogenation exceeds 5%, reduce the substrate concentration. Studies show that decreasing the concentration from 0.2 M to 0.05 M can drop dehalogenation rates from 27% down to 1%[1].
Solvent Selection: Dialkyl ethers like THF, 2-MeTHF, or cyclopentyl methyl ether (CPME) are superior solvents for this transformation. They offer high substrate solubility and promote rapid hydrogenation rates compared to toluene or anisole[1].
Acidic Medium Alternative: If modifiers like
ZnI2
are undesirable for downstream GMP processing, conducting the reaction in a water-miscible solvent in the presence of at least one molar equivalent of HCl can also inhibit dehalogenation by protonating the resulting amine and altering the catalyst's electronic state[4].
References
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts
Source: PubMed (NIH)
URL:[Link]
Selective Hydrogenation of Halonitrobenzenes (Pt/Fe3O4 Catalysis)
Source: ResearchGate / Journal of Molecular Catalysis A: Chemical
URL:[Link]
Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A)
Synthesis of polysubstituted benzenes starting from 1,2-dichloro-4-iodo-5-nitrobenzene
An Application Guide for the Strategic Synthesis of Polysubstituted Benzenes from 1,2-Dichloro-4-iodo-5-nitrobenzene For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Strategic Synthesis of Polysubstituted Benzenes from 1,2-Dichloro-4-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Multifunctional Scaffolding
Polysubstituted benzene rings are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The precise arrangement of diverse substituents on the aromatic core dictates molecular properties and biological activity. Therefore, the ability to selectively and efficiently introduce functional groups in a controlled manner is a cornerstone of modern synthetic chemistry.
1,2-Dichloro-4-iodo-5-nitrobenzene emerges as a uniquely versatile starting material for constructing complex molecular architectures. Its utility stems from the orthogonal reactivity of its distinct functional groups. The carbon-iodine bond is primed for a variety of palladium-catalyzed cross-coupling reactions, the nitro group serves as a powerful electron-withdrawing group that can be readily converted into a strongly electron-donating amine, and the two chlorine atoms offer sites for nucleophilic aromatic substitution. This guide provides a detailed exploration of the key transformations possible with this substrate, offering both strategic insights and actionable laboratory protocols.
PART 1: Foundational Principles of Reactivity and Synthetic Strategy
The successful synthesis of a target molecule from 1,2-dichloro-4-iodo-5-nitrobenzene hinges on a clear understanding of the inherent reactivity of each position and the influence of one functional group on another. The order of operations is paramount.[1][2]
Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in common cross-coupling reactions follows the general trend of I > Br > Cl > F.[3][4] This differential reactivity is the cornerstone of selectivity, allowing for the initial functionalization at the C-I bond while leaving the C-Cl bonds intact for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group.[5] In this scaffold, the chlorine at the C-1 position is para to the nitro group, making it the most susceptible to SNAr reactions.
The Nitro Group as a "Control Switch": The nitro group is a strong deactivating, meta-directing group in the context of electrophilic aromatic substitution.[6] However, its true power lies in its reduction to an aniline (amino group). This transformation fundamentally alters the electronic character of the ring, converting the substituent into a strongly activating, ortho, para-director.[7][8] This electronic "switch" is a powerful tool for redirecting the course of subsequent reactions.
Overall Synthetic Strategy Visualization
The following diagram illustrates the primary synthetic pathways branching from the starting material, highlighting the strategic choices available to the synthetic chemist.
Caption: Primary synthetic routes from 1,2-dichloro-4-iodo-5-nitrobenzene.
PART 2: Core Synthetic Protocols and Methodologies
Note on General Laboratory Practice: All reactions involving palladium catalysts should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques to prevent catalyst deactivation.
Section 2.1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating aryl-aryl or aryl-vinyl bonds by coupling an organohalide with a boronic acid or ester.[9] For a sterically hindered and electron-deficient substrate like 1,2-dichloro-4-iodo-5-nitrobenzene, the choice of catalyst, ligand, and base is critical to overcome the high activation barrier for oxidative addition.[4]
Causality Behind Experimental Choices:
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required. These ligands facilitate the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step with hindered aryl halides.
Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10]
Solvent: A high-boiling point, polar aprotic solvent system like dioxane/water or toluene/water is typically used to ensure solubility of both organic and inorganic reagents and to allow for higher reaction temperatures.
Caption: Workflow for Suzuki-Miyaura coupling protocol.
To a dry Schlenk flask equipped with a magnetic stir bar, add 1,2-dichloro-4-iodo-5-nitrobenzene, the aryl boronic acid, and potassium phosphate.
Evacuate the flask and backfill with argon. Repeat this cycle three times.
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of the anhydrous toluene.
Add the remaining toluene (4 mL) and water (0.6 mL) to the Schlenk flask containing the solids.
Begin vigorous stirring and add the catalyst solution via syringe.
Heat the reaction mixture to 110 °C in a preheated oil bath and maintain for 18-24 hours.
Monitor the reaction progress by TLC or GC-MS analysis of an aliquot.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Entry
Catalyst/Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
110
18
~85-95
2
Pd(PPh₃)₄
Na₂CO₃
Dioxane/H₂O
100
24
~60-75
Section 2.2: Synthesis of Aryl Alkynes via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] This reaction typically requires a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[11]
Causality Behind Experimental Choices:
Palladium Catalyst: PdCl₂(PPh₃)₂ is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the copper cycle. It reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
Base: A mild organic base such as triethylamine (TEA) or diisopropylamine (DIPA) is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.
Caption: Workflow for Sonogashira coupling protocol.
To a Schlenk flask, add 1,2-dichloro-4-iodo-5-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with argon three times.
Add anhydrous THF and TEA via syringe.
Add the terminal alkyne dropwise via syringe while stirring at room temperature.
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
Wash the Celite pad with additional diethyl ether.
Combine the filtrates and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Entry
Pd Catalyst
Cu Co-catalyst
Base
Temp (°C)
Time (h)
Yield (%)
1
PdCl₂(PPh₃)₂
CuI
TEA
RT
16
~80-90
2
Pd(PPh₃)₄
CuI
DIPA
40
12
~85-95
Section 2.3: Reduction of the Nitro Group to an Aniline
The conversion of the nitro group to an amine is a pivotal step that dramatically alters the electronic properties of the benzene ring.[7] Several methods are available, and the choice depends on the presence of other sensitive functional groups.
Causality Behind Experimental Choices:
Fe / NH₄Cl: This is a classic, mild, and often chemoselective method for nitro group reduction. It is generally tolerant of other functional groups, including aryl halides.
SnCl₂·2H₂O: Tin(II) chloride is another mild reducing agent that is effective for reducing aromatic nitro groups in the presence of other reducible functionalities.[12]
Catalytic Hydrogenation (H₂/Catalyst): While highly efficient, care must be taken. Using Pd/C can lead to hydrodehalogenation (removal of Cl atoms).[12] Raney Nickel is often a safer choice when aryl chlorides are present.
Caption: Workflow for nitro group reduction protocol.
Materials:
1,2-dichloro-4-iodo-5-nitrobenzene (or its coupled derivative) (1.0 mmol)
Iron powder (<10 micron, 5.0 mmol, 280 mg)
Ammonium Chloride (NH₄Cl) (5.0 mmol, 267 mg)
Ethanol (10 mL)
Water (2.5 mL)
Procedure:
In a round-bottom flask fitted with a reflux condenser, suspend the nitro-containing starting material and iron powder in the ethanol/water mixture.
Add the ammonium chloride.
Heat the vigorously stirred mixture to reflux (approx. 80-85 °C).
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
Once complete, cool the reaction to room temperature and filter the hot suspension through a pad of Celite.
Wash the filter cake thoroughly with ethanol or ethyl acetate.
Combine the filtrates and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL) and then brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the aniline product, which can be purified further if necessary.
Reagent
Conditions
Advantages
Disadvantages
Fe / NH₄Cl
Reflux, EtOH/H₂O
Inexpensive, high functional group tolerance
Heterogeneous, requires filtration
SnCl₂·2H₂O
RT or heat, EtOH
Mild, good tolerance
Stoichiometric tin waste
H₂ / Raney Ni
2-4 bar H₂, RT
Clean, high yield
Requires hydrogenation equipment, catalyst can be pyrophoric
References
Vertex AI Search. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
Wikipedia. (n.d.). Reduction of nitro compounds.
YouTube. (2013). Synthesis of poly-substituted benzenes.
PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?.
YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine.
Chegg. (2022). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH.
Benchchem. (n.d.). Application Notes and Protocols: 1,2,4,5-Tetrachloro-3-iodobenzene in Suzuki Coupling Reactions.
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
PMC. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,2-Dichloro-4-iodo-5-nitrobenzene
Introduction: Navigating the Challenges of a Complex Aryl Halide in C-N Bond Formation The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway to construc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of a Complex Aryl Halide in C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway to construct carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[2] This guide provides detailed application notes and starting-point protocols for the Buchwald-Hartwig amination of a particularly challenging substrate: 1,2-dichloro-4-iodo-5-nitrobenzene.
This substrate presents a unique combination of electronic and steric challenges. The presence of a highly reactive carbon-iodine (C-I) bond alongside two less reactive carbon-chlorine (C-Cl) bonds necessitates a catalyst system with high chemoselectivity. Furthermore, the strong electron-withdrawing nature of the nitro group and the steric hindrance imposed by the two ortho-substituents to the iodine atom demand a carefully optimized catalytic system to achieve efficient coupling. These application notes will provide researchers with the foundational knowledge and practical guidance to successfully navigate these challenges.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] A simplified representation of the cycle is as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, cleaving the C-I bond and forming a Pd(II) intermediate. This is generally the rate-determining step and is favored for aryl iodides over aryl chlorides.
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
Reductive Elimination: The final step involves the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst and completing the cycle.
The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst throughout this cycle, particularly for sterically demanding and electronically deactivated substrates.[3]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols: Starting Points for Method Development
The following protocols are designed as robust starting points for the Buchwald-Hartwig amination of 1,2-dichloro-4-iodo-5-nitrobenzene with a primary and a secondary amine. Given the challenging nature of the substrate, optimization of catalyst, ligand, base, and reaction conditions may be necessary to achieve optimal yields.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol is tailored for the coupling of a primary arylamine, which can be challenging due to the potential for double arylation. The use of a bulky, electron-rich phosphine ligand is crucial for promoting the desired mono-arylation.
Standard laboratory glassware for workup and purification
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and XPhos (4-10 mol%).
Add sodium tert-butoxide (1.5-2.0 equiv).
Evacuate and backfill the tube with the inert gas three times.
Add anhydrous, degassed toluene via syringe.
Add aniline (1.2-1.5 equiv) via syringe.
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol is adapted for the coupling of a cyclic secondary amine. While often less prone to side reactions than primary amines, efficient coupling with this sterically hindered substrate still requires a carefully selected catalyst system.
Lithium hexamethyldisilazide (LHMDS) (1.0 M solution in THF)
Anhydrous, degassed 1,4-dioxane
Schlenk tube or similar reaction vessel
Standard laboratory glassware for workup and purification
Procedure:
To an oven-dried Schlenk tube under an inert atmosphere, add 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 equiv), Pd₂(dba)₃ (1-3 mol%), and RuPhos (2-6 mol%).
Evacuate and backfill the tube with the inert gas three times.
Add anhydrous, degassed 1,4-dioxane via syringe.
Add morpholine (1.2-1.5 equiv) via syringe.
Add LHMDS (1.0 M in THF, 1.5-2.0 equiv) dropwise via syringe.
Seal the Schlenk tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Comparison
The following table outlines typical reaction parameters for the Buchwald-Hartwig amination of challenging aryl halides. These values should be considered as a starting point for the optimization of the reaction with 1,2-dichloro-4-iodo-5-nitrobenzene.
Parameter
Protocol 1 (Primary Amine)
Protocol 2 (Secondary Amine)
Palladium Source
Pd(OAc)₂
Pd₂(dba)₃
Ligand
XPhos
RuPhos
Base
NaOtBu
LHMDS
Solvent
Toluene
1,4-Dioxane
Temperature
80-110 °C
90-120 °C
Amine Equivalents
1.2-1.5
1.2-1.5
Base Equivalents
1.5-2.0
1.5-2.0
Catalyst Loading
2-5 mol%
1-3 mol%
Ligand Loading
4-10 mol%
2-6 mol%
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
Low Conversion: If the reaction shows low conversion of the starting material, consider increasing the reaction temperature, prolonging the reaction time, or increasing the catalyst and ligand loading. The choice of a more electron-rich and sterically bulky ligand (e.g., BrettPhos) could also be beneficial.[4]
Side Reactions/Decomposition: The presence of the nitro group can make the substrate and product susceptible to decomposition under strongly basic conditions. If significant decomposition is observed, a weaker base such as K₃PO₄ or Cs₂CO₃ could be trialed, although this may require higher temperatures and longer reaction times.
Hydrodehalogenation: If hydrodehalogenation (replacement of iodine with hydrogen) is a significant side reaction, ensure that the reaction is performed under strictly anhydrous and anaerobic conditions. The purity of the amine is also critical, as impurities can sometimes interfere with the catalytic cycle.
Chemoselectivity Issues: While the C-I bond is significantly more reactive than the C-Cl bonds, very harsh conditions could potentially lead to competing amination at the chloro-positions. If this is observed, reducing the reaction temperature and using a more selective catalyst system is advised.
References
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(36), 12898–12899. Retrieved from [Link]
Lam, K., & Grob, J. (2015). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 56(23), 3053-3061. Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 2,3-Dichloro-4-nitroaniline for Research Purposes. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
Zhang, S., et al. (2023). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 10(20), 5036-5043. Retrieved from [Link]
Fisher, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link]
How to improve reaction yield in 1,2-dichloro-4-iodo-5-nitrobenzene synthesis
Technical Support Center: Optimizing Reaction Yield in 1,2-Dichloro-4-iodo-5-nitrobenzene Synthesis Welcome to the Synthesis Technical Support Center. 1,2-dichloro-4-iodo-5-nitrobenzene (also known as 4,5-dichloro-2-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Reaction Yield in 1,2-Dichloro-4-iodo-5-nitrobenzene Synthesis
Welcome to the Synthesis Technical Support Center. 1,2-dichloro-4-iodo-5-nitrobenzene (also known as 4,5-dichloro-2-nitroiodobenzene) is a highly functionalized aromatic building block. Researchers typically synthesize this compound via two primary pathways: the electrophilic nitration of 1,2-dichloro-4-iodobenzene (Route A) or the Sandmeyer-type diazotization-iodination of 4,5-dichloro-2-nitroaniline (Route B).
This guide addresses the most common yield-limiting issues encountered in both pathways, providing mechanistic explanations and self-validating protocols to ensure reproducible success.
Fig 1: Parallel synthetic workflows for 1,2-dichloro-4-iodo-5-nitrobenzene.
Route A: Electrophilic Aromatic Nitration
Starting Material: 1,2-Dichloro-4-iodobenzene
FAQ & Troubleshooting
Q: Why am I seeing significant iodine oxidation and poor yields during nitration?A: Nitric acid is a potent oxidant. At temperatures above 10 °C, the oxidative potential of HNO₃ outcompetes its electrophilic nitration capability, oxidizing the aryl iodide to iodic acid (
IO3−
) or other hypervalent iodine species.
Causality: The oxidation state of iodine is highly sensitive to strong oxidizing acids.
Solution: Strictly maintain the reaction temperature between 0 °C and 5 °C. Use a pre-cooled "mixed acid" system (concentrated H₂SO₄ and HNO₃) to generate the nitronium ion (
NO2+
) efficiently without requiring thermal activation.
Q: How do I control the regioselectivity to maximize the 5-nitro isomer?A: Regioselectivity is governed by a combination of electronic directing effects and steric hindrance. The chlorine at C2 and the iodine at C4 both direct ortho/para. This activates the C3 and C5 positions.
Causality: The C3 position is sterically hindered as it is flanked by both the bulky iodine and chlorine atoms. The C5 position is significantly less hindered, making it the kinetically and thermodynamically favored site for electrophilic attack.
Solution: Slow addition of the nitrating agent at low temperatures ensures the reaction remains under strict kinetic control, maximizing the yield of the 5-nitro isomer.
Protocol A: Self-Validating Nitration Workflow
Preparation: Dissolve 10.0 mmol of 1,2-dichloro-4-iodobenzene in 15 mL of concentrated H₂SO₄ in a round-bottom flask. Chill the flask in an ice-salt bath to 0 °C.
Mixed Acid Generation: In a separate vial, carefully mix 12.0 mmol of fuming HNO₃ (1.2 equiv) with 5 mL of concentrated H₂SO₄. Chill this mixture to 0 °C.
Addition: Add the mixed acid dropwise to the main flask over 30 minutes.
Self-Validation Check: Monitor the internal temperature with a thermocouple. If the temperature exceeds 5 °C, pause the addition immediately. A color change to deep purple/brown indicates iodine oxidation; maintain rigorous cooling to prevent this.
Completion: Stir for an additional 2 hours at 0 °C.
Quenching & Isolation: Pour the mixture over 100 g of crushed ice. The product will precipitate as a yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.
Q: My diazotization is incomplete, leaving unreacted starting material. How can I drive it to completion?A: 4,5-Dichloro-2-nitroaniline is a severely deactivated amine. The electron-withdrawing nitro and chloro groups drastically reduce the nucleophilicity of the amine nitrogen.
Causality: Standard aqueous NaNO₂/HCl conditions do not generate a sufficiently reactive electrophile to attack the deactivated amine.
Solution: Transition to a non-aqueous diazotization method using tert-butyl nitrite (t-BuONO) and boron trifluoride etherate (BF₃·Et₂O). Non-aqueous methods have been shown to improve diazonium salt yields from 20% to >90% in similarly deactivated systems 1.
Q: I get a lot of foaming and a dark tarry mixture when adding KI. How do I improve the final iodine displacement yield?A: Foaming is expected (N₂ gas evolution), but a tarry mixture indicates side reactions, often due to excess nitrous acid oxidizing iodide (
I−
) to molecular iodine (
I2
).
Causality:
I2
does not participate in the Sandmeyer displacement and precipitates as a dark sludge, trapping your product and lowering the yield. Additionally, if the diazonium salt warms up before the iodide is added, it will hydrolyze into a phenol side-product.
Solution: Quench excess nitrous acid with sulfamic acid before adding KI. Keep the reaction cold until the KI is fully added, then allow it to warm to room temperature to drive the radical displacement .
Fig 2: Mechanistic pathway and side-reaction troubleshooting in Sandmeyer iodination.
Diazotization: Dissolve 10.0 mmol of 4,5-dichloro-2-nitroaniline in 20 mL of anhydrous THF under argon. Cool to -10 °C.
Activation: Add 15.0 mmol of BF₃·Et₂O dropwise. Follow immediately with the dropwise addition of 12.0 mmol of tert-butyl nitrite.
Validation: Stir for 30 minutes.
Self-Validation Check: Spot the reaction mixture on starch-iodide paper. A rapid blue/black color confirms the presence of excess nitrosating agent, meaning the NO+ electrophile is in stoichiometric excess. If the paper remains white, the diazotization is incomplete; add 0.1 equiv more of tert-butyl nitrite.
Quenching: Add 1.0 M aqueous sulfamic acid dropwise until a fresh starch-iodide test is negative (remains white). This ensures no
I2
will form in the next step.
Iodination: Dissolve 15.0 mmol of KI in a minimal amount of cold water and add it dropwise to the reaction.
Displacement: Allow the mixture to slowly warm to room temperature. Stir until N₂ evolution ceases.
Workup: Dilute with ethyl acetate and wash with saturated sodium thiosulfate (
Na2S2O3
) to remove any trace iodine. Dry over
MgSO4
, concentrate, and purify via silica gel chromatography.
Quantitative Data Presentation
Table 1: Yield Optimization Parameters for 1,2-Dichloro-4-iodo-5-nitrobenzene Synthesis
Synthetic Route
Parameter
Sub-optimal Condition
Optimized Condition
Expected Yield Increase
Route A (Nitration)
Temperature
> 15 °C
0–5 °C
+25% (Prevents
IO3−
formation)
Route A (Nitration)
Reagent
HNO₃ only
Mixed Acid (HNO₃/H₂SO₄)
+15% (Faster
NO2+
generation)
Route B (Sandmeyer)
Diazotization Reagent
Aq. NaNO₂ / HCl
t-BuONO / BF₃·Et₂O
+40% (Overcomes deactivation)
Route B (Sandmeyer)
Nitrous Acid Quench
None
Sulfamic Acid
+20% (Prevents
I2
sludge)
References
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.[Link]
Synthesis and Regioselective Ribosylation of 6,7-Dichloroimidazo[4,5-b]quinolin-2-one.ACS / Journal of Medicinal Chemistry.
Green and efficient diazotization-iodination of aryl amines using cellulose sulfuric acid as a biodegradable and recyclable proton source under solvent-free condition.
Technical Support Center: Troubleshooting Deiodination in 1,2-Dichloro-4-iodo-5-nitrobenzene
From the Desk of the Senior Application Scientist Welcome to the Application Support Center. In drug development and advanced materials synthesis, 1,2-dichloro-4-iodo-5-nitrobenzene (CAS 1774898-47-3) is a highly sought-...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the Application Support Center. In drug development and advanced materials synthesis, 1,2-dichloro-4-iodo-5-nitrobenzene (CAS 1774898-47-3) is a highly sought-after building block. However, its extremely electron-deficient aromatic ring makes the C–I bond highly susceptible to undesired cleavage. This guide provides field-proven, mechanistically grounded solutions to eliminate deiodination (hydrodehalogenation) side reactions during cross-coupling and reduction workflows.
Mechanistic Overview: The Causality of Deiodination
The root cause of iodine loss depends entirely on your reaction class. In palladium-catalyzed cross-couplings, the strong electron-withdrawing nature of the nitro group accelerates the initial oxidative addition but can severely stall the subsequent transmetalation step. This kinetic bottleneck leaves the Ar–Pd(II)–I intermediate vulnerable to protodehalogenation[1]. Conversely, in reductive environments (e.g., converting the nitro group to an aniline), the weak C–I bond is prone to direct hydrogenolysis if the catalyst lacks chemoselectivity[2].
Caption: Competitive pathways: Desired transmetalation vs. undesired protodehalogenation.
Q1: Why am I seeing massive deiodination during my Suzuki-Miyaura coupling?A1: The electron-deficient nature of the 1,2-dichloro-5-nitroaryl ring makes the oxidative addition of Pd(0) to the C–I bond exceptionally fast[3]. However, when transmetalation is rate-limiting, the long-lived Ar–Pd(II)–I intermediate undergoes protodehalogenation (hydrodehalogenation)[1]. Hydrogen sources often include trace water, hydrogen-donating solvents (e.g., alcohols, THF), or
β
-hydride elimination from alkoxide bases[1].
Actionable Fix: Switch to an anhydrous, non-hydrogen-donating solvent (e.g., toluene) and use a weaker, non-alkoxide base like
K3PO4
. Utilizing bulky, electron-rich phosphine ligands (e.g., dppf or XPhos) accelerates transmetalation and reductive elimination, outcompeting the deiodination pathway[4].
Q2: How can I selectively reduce the nitro group to an aniline without cleaving the C–I bond?A2: Catalytic hydrogenation of halonitrobenzenes frequently results in competitive hydrodehalogenation, especially for extremely weak C–I bonds[2]. Palladium on carbon (Pd/C) is notorious for this, often yielding >10% dehalogenated side products[2].
Actionable Fix: The causality lies in the catalyst's surface affinity for the halogen. Switching from Pd/C to modified catalysts like Platinum-Vanadium (Pt-V), Platinum-Iron (Pt-Fe), or Raney Cobalt significantly suppresses dehalogenation[2]. Alternatively, conducting the hydrogenation in an acidic medium (
pKa<5
) protonates intermediate hydroxylamines, accelerating nitro reduction while inhibiting the oxidative addition required for C–I cleavage[5].
Q3: Can heating the starting material alone cause deiodination?A3: Yes. Spontaneous deiodination can occur at elevated temperatures, liberating elemental iodine and yielding the deiodinated arene[6]. Always store the compound at 2–8°C protected from light, and avoid reaction temperatures exceeding 90°C unless strictly required by the catalytic cycle.
Quantitative Data: Catalyst Effects on Deiodination
To guide your catalyst selection during nitro reduction workflows, consult the following empirical data summarizing chemoselectivity.
Catalyst System
Additive / Conditions
Nitro Reduction Conversion
Deiodination (Side Product)
Pd/C (5%)
Neutral,
H2
(1 atm)
>99%
> 10 – 25%
Pt/C (5%)
Neutral,
H2
(1 atm)
>99%
~ 5 – 10%
Pt-Fe/C
Neutral,
H2
(1 atm)
>99%
< 2%
Raney Cobalt
Neutral,
H2
(1 atm)
>99%
< 1%
Pt/C (5%)
Acidic (
pKa<5
),
H2
>99%
< 1%
Data synthesized from comparative hydrogenation studies of iodonitrobenzenes[2][5].
Causality Focus: Eliminating exogenous hydrides and accelerating transmetalation.
Preparation: In a glovebox, charge a flame-dried Schlenk flask with 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 equiv), arylboronic acid (1.2 equiv), anhydrous
K3PO4
(2.0 equiv), and
Pd(dppf)Cl2
(0.05 equiv).
Solvent Selection: Add anhydrous, rigorously degassed Toluene (avoid alcohols and THF to eliminate solvent-derived hydride sources).
Reaction: Heat to 70°C. Note: Avoid excessive heating (>90°C) which promotes spontaneous thermal deiodination[6].
Self-Validating System Check: Monitor via LC-MS. The presence of 1,2-dichloro-4-nitrobenzene (
m/z≈191
) indicates incomplete exclusion of moisture or solvent-derived hydrides. A successful, validated run will show strictly the cross-coupled product mass and unreacted starting material.
Protocol B: Chemoselective Nitro Reduction
Causality Focus: Altering catalyst surface affinity and utilizing pH-driven kinetics.
Catalyst Preparation: Weigh 1.0 g of 1,2-dichloro-4-iodo-5-nitrobenzene and 0.05 g of Raney Cobalt (or Pt-Fe/C)[2].
Acidic Modifier: Suspend the mixture in 10 mL of ethyl acetate and add 0.1 mL of glacial acetic acid to maintain an acidic microenvironment (
pKa<5
)[5].
Hydrogenation: Purge the vessel with
N2
, then
H2
. Pressurize to 3 bar
H2
. Maintain strictly at 25–30°C.
Self-Validating System Check: Monitor hydrogen uptake using a mass flow controller. The theoretical uptake is exactly 3.0 molar equivalents of
H2
per mole of substrate. An uptake exceeding this indicates competitive hydrogenolysis of the C–I bond. Quench the reaction immediately if uptake exceeds 3.0 equiv.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving deiodination in 1,2-dichloro-4-iodo-5-nitrobenzene.
References
Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Source: ACS Publications (Organic Process Research & Development) | URL:2
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Source: ACS Publications (Organometallics) | URL:1
Technical Support Center: Optimizing Palladium Catalyst Loading for 1,2-Dichloro-4-iodo-5-nitrobenzene Cross-Coupling
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) utilizing t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) utilizing the highly functionalized substrate 1,2-dichloro-4-iodo-5-nitrobenzene .
Optimizing this specific substrate presents a dual challenge: achieving high chemoselectivity (reacting exclusively at the C–I bond while preserving the C–Cl bonds) and maintaining catalytic efficiency at low palladium loadings (ppm levels) without succumbing to catalyst deactivation.
Visualizing the Optimization Logic
The following logical workflow illustrates the causality between experimental observations and corrective actions when optimizing catalyst loading and chemoselectivity.
Logical troubleshooting workflow for optimizing palladium loading and chemoselectivity.
Q1: How do I ensure chemoselective cross-coupling at the C–I bond without activating the two C–Cl bonds?A1: The intrinsic reactivity of aryl halides toward palladium oxidative addition follows the well-established trend: I > OTf ≈ Br > Cl[1]. The C–I bond in 1,2-dichloro-4-iodo-5-nitrobenzene is highly reactive, further accelerated by the strongly electron-withdrawing nitro group at the ortho position. To preserve the C–Cl bonds, you must avoid specialized, bulky, electron-rich phosphine ligands (such as XPhos or RuPhos) which are explicitly designed to force oxidative addition into unreactive aryl chlorides[1]. Instead, utilize standard ligands like PPh₃ or dppf, and maintain mild reaction temperatures (25–60 °C) to ensure the catalytic cycle remains highly selective for the C–I position[2].
Q2: Does the nitro group affect my catalyst loading requirements?A2: Yes. While the nitro group activates the C–I bond for rapid oxidative addition, it introduces complications during the initiation phase. Efficient in situ reduction of the Pd(II) precatalyst to the active Pd(0) species is essential for optimizing reaction performance and reducing palladium usage[3]. Inefficient reduction requires higher initial palladium loadings to achieve a sufficient concentration of the active catalyst[3]. Furthermore, nitroaromatics can occasionally act as oxidants; therefore, ensuring a slight excess of a robust phosphine ligand can protect the Pd(0) species from premature oxidation.
Part 2: Troubleshooting Guide – Catalyst Deactivation & Loading Optimization
Issue: The reaction stalls prematurely when reducing palladium loading from 1.0 mol% to 0.1 mol% (1,000 ppm).
Causality: Stalling at lower catalyst loadings (typically below 1 mol%) is rarely a kinetic issue; it is usually caused by catalyst deactivation pathways outcompeting the productive catalytic cycle[4]. At low ppm levels, trace contaminants or slight ligand dissociation leave the Pd(0) intermediate coordinatively unsaturated.
Solution: Do not simply increase the palladium loading. Instead, increase the Ligand-to-Palladium ratio (e.g., from 2:1 to 4:1). This shifts the equilibrium toward the stable, ligated Pd(0) species, preventing agglomeration[5]. Additionally, verify that your solvent is rigorously degassed, as trace oxygen will rapidly oxidize sensitive phosphine ligands, effectively starving the palladium of its stabilizing coordination sphere[1].
Issue: Formation of a black precipitate shortly after reaching reaction temperature.
Causality: The black precipitate is "palladium black"—an inactive, agglomerated form of palladium metal[1]. This is the terminal sink of catalyst decomposition. High temperatures accelerate this agglomeration process, especially if the oxidative addition step is delayed[1].
Solution: Lower the reaction temperature. If chemoselectivity allows, switch to a more coordinating solvent (like THF or Dioxane) or increase the ligand concentration. Ensure rigorous exclusion of air, as oxygen promotes the formation of palladium black[5].
Issue: Significant homocoupling of the transmetalating agent (e.g., biphenyl or diyne formation).
Causality: Homocoupling side products arise from the coupling of two molecules of the starting material (e.g., arylboronic acid in Suzuki, or terminal alkyne in Sonogashira)[6]. This occurs when the oxidative addition of the palladium into the aryl iodide is slow relative to the transmetalation step, or in the presence of trace oxidants[7].
Solution: Lowering the overall palladium catalyst loading can paradoxically reduce homocoupling by bottlenecking the transmetalation rate. Ensure strict anaerobic conditions and consider using a syringe pump to slowly add the coupling partner, keeping its steady-state concentration low[6].
Part 3: Standardized Self-Validating Protocol
To confidently optimize catalyst loading down to ppm levels, you must use a self-validating experimental design. This protocol utilizes a "Master Mix" to eliminate weighing errors at micro-scales and incorporates time-course sampling to differentiate between catalyst death (stalling) and slow kinetics.
Step-by-Step Methodology: Catalyst Loading Screen
Master Mix Preparation: Prepare a standardized stock solution of the Pd(II) precatalyst (e.g., Pd(OAc)₂) and the chosen ligand in anhydrous, degassed solvent. This ensures precise Ligand:Pd ratios when dispensing micro-molar quantities.
Substrate Loading: To a series of Schlenk flasks, add 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 equiv), the coupling partner (1.1 equiv), and the required base.
Degassing (Critical): Subject all solid mixtures to three cycles of vacuum/argon backfill. Add the degassed solvent, followed by the requisite volume of the catalyst Master Mix to achieve the target ppm loadings.
Time-Course Execution: Heat the reactions to 60 °C. Extract 20 µL aliquots at
t=1h
,
t=4h
, and
t=8h
. Quench immediately in ethyl acetate/water.
Analysis: Analyze aliquots via LC-MS or GC-MS to determine conversion and C–I vs. C–Cl selectivity.
Quantitative Data Presentation
The following table summarizes a typical optimization matrix, demonstrating the causality between catalyst loading, ligand ratio, and chemoselectivity.
Entry
Pd Loading
Ligand:Pd Ratio
Temp (°C)
1h Conversion (%)
8h Conversion (%)
Selectivity (C–I : C–Cl)
Diagnostic Observation
1
1.0 mol% (10,000 ppm)
2:1
60
>95
>99
>99:1
Full conversion, baseline established.
2
0.1 mol% (1,000 ppm)
2:1
60
45
48
>99:1
Reaction stalled. Catalyst death via Pd black agglomeration.
Slow kinetics. Catalyst is alive, but turnover is slow.
5
0.05 mol% (500 ppm)
4:1
100
85
>95
85:15
Loss of chemoselectivity. High heat forced C–Cl insertion.
Data Interpretation: Entry 2 vs. Entry 3 validates that stalling at low loadings is a stability issue, not a kinetic one. Entry 5 demonstrates that attempting to overcome slow kinetics (Entry 4) with high heat destroys the chemoselectivity of the 1,2-dichloro-4-iodo-5-nitrobenzene substrate.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design
Source: Organic Chemistry Frontiers (RSC Publishing)
URL:[Link]
Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions
Source: PubMed (NIH)
URL:[Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes
Source: Journal of Organic Chemistry (NSF Public Access)
URL:[Link]
Overcoming low solubility of 1,2-dichloro-4-iodo-5-nitrobenzene in aqueous media
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Troubleshooting Guides & Experimental FAQs Welcome to the Technical Support Center. As a Senior Application Scientist, I frequent...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Troubleshooting Guides & Experimental FAQs
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly halogenated nitroaromatics. 1,2-dichloro-4-iodo-5-nitrobenzene is a classic "brick dust" molecule. The presence of three heavy halogens (two chlorines, one iodine) and a nitro group on a benzene ring renders it extremely lipophilic. Lacking any hydrogen-bond donating groups (such as -OH or -NH2), it exhibits near-zero aqueous solubility.
This guide provides mechanistic insights, decision matrices, and self-validating protocols to overcome these solubility hurdles for both biological assays and chemical synthesis.
Solubilization Decision Matrix
Before selecting a solubilization method, you must define the constraints of your downstream application. Use the workflow below to identify the optimal strategy.
Workflow for selecting the optimal solubilization strategy based on experimental application.
Troubleshooting FAQs: Mechanistic Insights
Q: Why does 1,2-dichloro-4-iodo-5-nitrobenzene precipitate immediately upon dilution in aqueous buffers?A: This is a classic "solvent-shift" precipitation issue. When a highly concentrated stock (e.g., in DMSO) is spiked into an aqueous buffer, the organic solvent diffuses rapidly into the bulk water. Because the compound lacks hydrogen-bond donors and possesses a highly lipophilic halogenated core, it cannot interact favorably with the water molecules. This leaves the hydrophobic solute in a highly polar environment, leading to rapid supersaturation, nucleation, and precipitation[1].
Q: Which cyclodextrin is optimal for encapsulating halogenated nitrobenzenes?A: While standard β-cyclodextrin (β-CD) can form 1:1 inclusion complexes with nitrobenzenes[2], its own aqueous solubility is limited. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly preferred. The hydroxypropyl groups disrupt the crystalline lattice of the cyclodextrin itself, vastly increasing its aqueous capacity. The hydrophobic cavity encapsulates the halogenated ring, shielding it from water, while the hydrophilic exterior maintains bulk solubility[3].
Q: How do co-solvents like PEG400 and DMSO thermodynamically improve solubility?A: Co-solvents act by reducing the interfacial tension between the water molecules and the hydrophobic solute. They disrupt the highly ordered intermolecular hydrogen-bonding network of water, effectively decreasing the dielectric constant and polarity of the solvent system to better accommodate the lipophilic drug[1]. Furthermore, amphiphilic polymers like PEG400 provide steric stabilization against molecular aggregation[4][5].
Quantitative Solubilization Data
The table below summarizes the expected solubility enhancements for 1,2-dichloro-4-iodo-5-nitrobenzene across different excipient systems.
Solubilization Strategy
Primary Mechanism
Typical Concentration Limit
Biocompatibility / Toxicity
Best Application
Aqueous Buffer (Control)
None
< 0.01 mg/mL
High
N/A
DMSO (5% v/v)
Dielectric reduction
~ 0.1 - 0.5 mg/mL
Moderate (Cell toxicity >1%)
Biochemical assays
PEG400 (20% v/v)
H-bond disruption & Steric hindrance
~ 1.0 - 5.0 mg/mL
High
In vivo dosing / Formulations
HP-β-CD (20% w/v)
Host-guest cavity inclusion
~ 5.0 - 15.0 mg/mL
Very High
Cell-based assays
TPGS / Micelles (2% w/v)
Nanomicellar encapsulation
> 20.0 mg/mL
Moderate
Chemical Catalysis
Step-by-Step Experimental Protocols
To ensure scientific integrity, do not simply follow these steps blindly; understand the causality behind them. Each protocol includes a self-validation mechanism to confirm success before proceeding to expensive downstream assays.
Protocol A: Host-Guest Complexation using HP-β-CD
Ideal for biological assays requiring zero organic solvent toxicity.
Preparation of the Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your specific assay buffer.
Causality: High concentrations of the host macrocycle are required to drive the thermodynamic equilibrium toward the complexed state.
Addition of the Guest: Add 1,2-dichloro-4-iodo-5-nitrobenzene directly as a solid. Milling the solid into a fine powder beforehand significantly increases the surface area for interaction.
Equilibration: Stir the suspension vigorously at 25°C for 24 to 48 hours.
Causality: Host-guest complexation of bulky, multi-halogenated aromatics is sterically hindered and kinetically slow. Extended stirring ensures the system reaches thermodynamic equilibrium rather than a kinetic trap[2].
Filtration: Filter the suspension through a 0.45 µm hydrophilic PTFE syringe filter.
Causality: This removes any uncomplexed, undissolved crystalline drug, leaving only the water-soluble inclusion complexes.
Self-Validation Check: Analyze the filtrate via UV-Vis spectroscopy. Dilute the filtrate 1:10 in water; if the solution remains optically clear and the absorbance at 600 nm is <0.01, successful, stable inclusion has been achieved without sub-visual precipitation.
Protocol B: Co-solvent System (DMSO / PEG400)
Ideal for formulation development and high-concentration stock preparation.
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM. Ensure complete dissolution (sonicate if necessary).
Vehicle Preparation: Prepare an aqueous vehicle consisting of 20% PEG400 and 80% aqueous buffer (v/v)[5].
Controlled Dilution: Place the aqueous vehicle on a high-speed vortex mixer. Slowly add the DMSO stock dropwise directly into the center of the vortex.
Causality: Rapid, high-shear mixing prevents localized zones of high water-to-drug ratios, which act as nucleation sites for premature precipitation.
Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the final solution. The absence of particles >10 nm confirms the drug is truly solubilized rather than suspended as unstable colloidal aggregates.
References
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia.[Link]
Study of inclusion complex of b-cyclodextrin and nitrobenzene. Chemosphere.[Link]
Adsorption, desorption and condensation of nitrobenzene solution from active carbon. Journal of Hazardous Materials. [Link]
Maximizing the Oral Bioavailability of Poorly Water-Soluble Drugs Using Novel Oil-Like Materials in Lipid-Based Formulations. Molecular Pharmaceutics. [Link]
Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity. ResearchGate. [Link]
Minimizing steric hindrance effects in 1,2-dichloro-4-iodo-5-nitrobenzene reactions
Welcome to the technical support guide for reactions involving 1,2-dichloro-4-iodo-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for reactions involving 1,2-dichloro-4-iodo-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during transformations with this sterically hindered and electronically complex substrate.
Section 1: Understanding the Substrate's Reactivity
Before troubleshooting, it is crucial to understand the inherent properties of 1,2-dichloro-4-iodo-5-nitrobenzene. The arrangement of substituents creates a unique electronic and steric environment that dictates its reactivity.
Iodine (C4): The Carbon-Iodine bond is the most labile C-Halogen bond, making it the primary site for palladium-catalyzed cross-coupling reactions. However, it is flanked by a nitro group (C5) and a chlorine atom (C3, via the C2-Cl), creating significant steric hindrance.
Chlorine (C1, C2): The two chlorine atoms are potential leaving groups for Nucleophilic Aromatic Substitution (SNAr). The C1 chlorine is ortho to the activating nitro group, making it the more likely site for SNAr compared to the C2 chlorine, which is meta.[1][2]
Nitro Group (C5): This powerful electron-withdrawing group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[3][4] It is also susceptible to reduction.
The C-I bond at the C4 position is the most common target for forming new C-C or C-N bonds. However, low yields and slow reaction rates are common due to steric congestion.
FAQ 1: My Suzuki-Miyaura coupling at the C-I bond is failing or giving low yields. What are the primary factors to investigate?
Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary reason is the decreased reaction rate due to steric hindrance around the reaction centers, which impedes crucial steps of the catalytic cycle, especially oxidative addition and reductive elimination.[5]
Here is a systematic approach to troubleshoot this issue:
1. Catalyst & Ligand Selection (Most Critical Factor):
Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[5] Success hinges on using a catalyst system that can accommodate the bulky substrate.
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl iodide and accelerate the final reductive elimination step.[5][6]
2. Base Selection:
The base activates the boronic acid for transmetalation and can significantly influence the reaction outcome.[5]
Recommendation: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for hindered systems.[5][7] Avoid strong, nucleophilic bases like alkoxides if SNAr is a possible side reaction.
3. Solvent & Temperature:
Recommendation: Aprotic, polar solvents like dioxane, toluene, or DMF are standard. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. Increasing the temperature (e.g., 80-110 °C) can often overcome the activation energy barrier imposed by steric hindrance.[5] For particularly stubborn reactions, microwave irradiation can be effective.[8][9][10]
Visual Guide: Troubleshooting a Low-Yield Suzuki Coupling
The following workflow provides a decision-making tree for optimizing your reaction.
Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.
FAQ 2: How do I choose the right ligand for my cross-coupling reaction?
The choice of ligand is paramount. Its steric and electronic properties directly impact the stability and reactivity of the palladium catalyst.[11]
Ligand Class
Examples
Rationale for Use with Hindered Substrates
Reference
Bulky Monophosphines
XPhos, SPhos, RuPhos, tBu₃P
These ligands are sterically demanding, promoting the formation of monoligated, 12-electron Pd(0) species. This low-coordination state is highly reactive and facilitates oxidative addition of the bulky aryl iodide. The electron-rich nature also speeds up reductive elimination.
NHCs are strong sigma-donors and often more robust than phosphine ligands, providing high thermal stability. Their "flexible steric bulk" can adapt to accommodate hindered substrates.
These ligands are specifically designed for extremely challenging, sterically congested couplings, such as those leading to tetra-ortho-substituted biaryls.
FAQ 3: My Buchwald-Hartwig amination is not working. Are there special considerations for this substrate?
Yes. In addition to the steric hindrance issues common to all cross-couplings with this substrate, the choice of base is critical to avoid competitive SNAr.
Problem: Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu), while common in amination reactions, can potentially act as nucleophiles in an SNAr reaction at the C1 position, which is activated by the nitro group.
Solution: Use a non-nucleophilic strong base like LHMDS or K₃PO₄. Also, as with Suzuki coupling, employing bulky, electron-rich ligands is essential to facilitate the C-N reductive elimination.[14][15] While aryl iodides are typically very reactive, they can sometimes have an inhibitory effect in Buchwald-Hartwig reactions; if issues persist, switching to the corresponding aryl bromide (if synthetically accessible) may be beneficial.[16]
The C1-Cl bond is activated for SNAr by the para-nitro group. However, the reaction can be sluggish due to steric shielding from the adjacent C2-Cl group.
FAQ 4: I am attempting an SNAr reaction at the C1 position, but the reaction is very slow. How can I increase the rate?
The SNAr mechanism proceeds through a negatively charged Meisenheimer complex intermediate.[3][4] The stability of this complex and the energy barrier to its formation dictate the reaction rate.
Solvent Choice: The solvent must be able to stabilize the charged Meisenheimer complex.
Recommendation: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are excellent at solvating cations, leaving the nucleophile more "naked" and reactive, while also stabilizing the charged intermediate.
Nucleophile Reactivity: The nature of the nucleophile is key.
Recommendation: Use a strong, non-bulky nucleophile. For example, when choosing an alkoxide, sodium methoxide is more effective than sodium tert-butoxide due to its smaller size.
Temperature:
Recommendation: Heating the reaction is almost always necessary to overcome the activation energy. Monitor the reaction for potential decomposition at very high temperatures (>150 °C).[17]
Section 4: Managing Chemoselectivity
With multiple reactive sites, achieving selectivity is a common challenge.
FAQ 5: How can I selectively reduce the nitro group without causing dehalogenation?
Catalytic hydrogenation with standard catalysts like Pd/C often leads to undesired hydrodehalogenation, particularly of the C-I bond.[18]
Recommended Method 1: Transfer Hydrogenation:
Reagents: Use a hydrogen donor like ammonium formate or cyclohexene with a catalyst such as Pd/C. This method is often milder than using H₂ gas.
Recommended Method 2: Stoichiometric Metal Reductants:
Reagents: Iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂) are classic and highly effective reagents for chemoselectively reducing nitro groups in the presence of aryl halides.[19] These methods are robust and tolerate a wide range of functional groups.
Recommended Method 3: Specialized Catalysts:
Reagents: For challenging substrates, specialized catalysts like sulfided platinum (Pt/S) on carbon have shown excellent selectivity for nitro group reduction with minimal hydrodehalogenation, even with activated halides.[18]
Experimental Protocol: General Method for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and must be optimized for specific coupling partners.
Reaction Setup:
To a dry oven-dried reaction vial equipped with a magnetic stir bar, add 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and finely powdered anhydrous K₃PO₄ (3.0 equiv.).
Seal the vial with a septum.
Inert Atmosphere:
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
Catalyst and Solvent Addition:
Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1 M) via syringe.
Reaction:
Stir the mixture vigorously at 100 °C.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
Wash the combined organic filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42, 3690-3693. Available from: [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9063-9069. Available from: [Link]
Tang, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(13), 3958-3962. Available from: [Link]
Tang, W., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 233-236. Available from: [Link]
Wang, N., & Tang, W. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 45(9), 3351-3360. Available from: [Link]
Huang, H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. Available from: [Link]
Huang, H., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. Available from: [Link]
Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry, 73(15), 6037-40. Available from: [Link]
Wang, Y., et al. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology, 18(12), 8201-8206. Available from: [Link]
Princeton University Department of Chemistry. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(16), 5913-5921. Available from: [Link]
Li, Y., et al. (2025). Chemoselective Reduction of Aryl Halide Bearing Nitro Group Enabled by Heterogeneous Monolith Supported Pd Catalyst. ResearchGate. Available from: [Link]
Jat, J. L., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 4(5), 351-354. Available from: [Link]
Chan, C. S., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available from: [Link]
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]
Park, S., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(3), 1835-1842. Available from: [Link]
Li, G., et al. (2020). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]
Klimov, E. M., et al. (2019). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 88(10), 1083-1117. Available from: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Le, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available from: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Available from: [Link]
Krawczyk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. Available from: [Link]
Bruneau, A., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ACS Catalysis, 10(15), 8443-8453. Available from: [Link]
Inchem.org. (n.d.). ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. Retrieved from [Link]
Watanabe, T., et al. (1995). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1995(1), 14. Available from: [Link]
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. Available from: [Link]
Wang, D., et al. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5548-5551. Available from: [Link]
Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. Available from: [Link]
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]
Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from [Link]
Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]
Valdés, H., et al. (2024). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 29(2), 441. Available from: [Link]
OECD-HPV. (2003, August 13). 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7. Available from: [Link]
Molport. (n.d.). 1,2-dichloro-4-iodo-5-nitrobenzene. Retrieved from [Link]
Technical Support Center: Synthesis & Scale-Up of 1,2-Dichloro-4-iodo-5-nitrobenzene
Welcome to the Process Chemistry Support Center. 1,2-dichloro-4-iodo-5-nitrobenzene is a highly functionalized, multi-halogenated advanced intermediate utilized in the custom synthesis of active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. 1,2-dichloro-4-iodo-5-nitrobenzene is a highly functionalized, multi-halogenated advanced intermediate utilized in the custom synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1].
Synthesizing this molecule at scale presents significant thermochemical and regiochemical challenges. This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating standard operating procedures (SOPs) for the two primary synthetic routes: Nitration of 1,2-dichloro-4-iodobenzene and Electrophilic Iodination of 1,2-dichloro-4-nitrobenzene .
Part 1: Troubleshooting Guide & FAQs
Q1: During the nitration of 1,2-dichloro-4-iodobenzene, my yield of the desired product is low, and LC-MS shows a major byproduct lacking iodine. What is happening?
A1: You are experiencing nitrodeiodination , a common side reaction in electrophilic aromatic substitution (EAS) where the nitronium ion (
NO2+
) attacks the ipso-position (the carbon already bearing the iodine atom) instead of the ortho-position[2]. Because iodine is a large, polarizable atom, it stabilizes the intermediate Wheland complex and acts as an excellent leaving group. When the
C−I
bond cleaves, the iodine is lost as
I+
, leaving you with 1,2-dichloro-4-nitrobenzene.
Causality & Mitigation: Nitrodeiodination is highly temperature-dependent and exacerbated by excess nitric acid[2]. To mitigate this, you must strictly control the reaction temperature between 0°C and 5°C and dose the nitrating mixture (nitric acid/sulfuric acid) sub-surface to avoid localized concentration spikes.
Caption: Mechanistic divergence in the nitration of 1,2-dichloro-4-iodobenzene.
Q2: I switched to Route B (Iodination of 1,2-dichloro-4-nitrobenzene). I am using
I2
and
H2O2
, but the reaction stalls at <10% conversion. Why?
A2: The nitro group is strongly electron-withdrawing, severely deactivating the aromatic ring toward EAS[3]. Molecular iodine (
I2
) is not electrophilic enough to react with deactivated arenes, even in the presence of mild oxidants like hydrogen peroxide.
Causality & Mitigation: You must generate a "superelectrophilic" iodine species. For scale-up, the most efficient method is using 1,3-Diiodo-5,5-dimethylhydantoin (DIH) dissolved in concentrated sulfuric acid[4]. The strong acid protonates the hydantoin, generating a highly reactive
I+
equivalent capable of attacking deactivated rings at 0–20°C[4]. Furthermore, DIH is a stable solid that avoids the severe sublimation and equipment corrosion issues associated with molecular
I2
at scale.
Q3: How do I handle the workup for the DIH/H2SO4 iodination safely at a 50 kg scale?
A3: The primary hazards are the massive exotherm upon quenching the concentrated sulfuric acid and the presence of unreacted electrophilic iodine. The quench must be performed by reverse-addition: slowly transferring the reaction mixture into a large volume of ice-water containing Sodium Sulfite (
Na2SO3
) . The sulfite acts as a reducing agent to instantly neutralize residual
I+
or
I2
into benign iodide (
I−
), preventing downstream discoloration and toxicity.
Part 2: Quantitative Data & Reagent Selection
To optimize scale-up, selecting the correct iodinating agent is critical. The table below summarizes the quantitative and operational metrics of common iodination systems for deactivated arenes.
Table 1: Comparison of Iodinating Agents for Deactivated Arenes at Scale
Reagent System
Active Electrophile
Atom Economy (Iodine)
Scale-Up Suitability
Key Operational Drawback
I2
/ Fuming
HNO3
I+
100%
Low
Severe safety hazard; generation of explosive vapors.
NIS is highly moisture sensitive and expensive at scale.
DIH /
H2SO4
Superelectrophilic
I+
100%
High
Requires handling of concentrated sulfuric acid.
Note: DIH provides superior atom economy because both iodine atoms on the hydantoin ring are transferred to the substrate[4].
Part 3: Self-Validating Experimental Protocols
The following SOP details the scalable electrophilic iodination of 1,2-dichloro-4-nitrobenzene using DIH. This protocol is designed as a self-validating system , meaning it incorporates mandatory in-process controls (IPCs) to verify the success of each step before proceeding.
Protocol: Scalable Electrophilic Iodination using DIH and
H2SO4
Step 1: Reactor Preparation & Dissolution
Purge a glass-lined reactor with
N2
to ensure an inert atmosphere.
Charge the reactor with concentrated
H2SO4
(5.0 volumes relative to substrate).
Cool the reactor jacket to 0–5°C.
Slowly charge 1,2-dichloro-4-nitrobenzene (1.0 equivalent) under continuous agitation.
Validation Check: Visually confirm complete dissolution. The mixture should be a clear, pale-yellow solution. Do not proceed if solids remain.
Step 2: Electrophile Generation & Dosing
Weigh out 1,3-Diiodo-5,5-dimethylhydantoin (DIH) (0.55 equivalents, providing 1.1 eq of
I+
).
Add the DIH in 5 equal portions over 2 hours, maintaining the internal temperature below 15°C to prevent thermal runaway.
Validation Check: Monitor the exotherm. The temperature should spike slightly upon each addition and then stabilize.
Step 3: Reaction Maturation & IPC
Allow the reaction to warm to 20°C and stir for 4–6 hours[4].
In-Process Control (IPC): Pull a 1 mL sample, quench in aqueous
Na2SO3
, extract with ethyl acetate, and analyze via HPLC.
Validation Check: Proceed to Step 4 only when starting material is < 2.0% by AUC. If > 2.0%, stir for an additional 2 hours.
Step 4: Quench and Isolation
Prepare a quench vessel containing 15 volumes of ice-water and 0.2 equivalents of
Na2SO3
.
Perform a reverse-quench by slowly transferring the acidic reaction mixture into the quench vessel, keeping the temperature below 25°C.
Validation Check: Test the aqueous slurry with starch-iodine indicator paper. The paper must remain white (indicating complete reduction of
I+
to
I−
). If it turns blue/black, add additional
Na2SO3
until a negative test is achieved.
Filter the precipitated crude 1,2-dichloro-4-iodo-5-nitrobenzene.
Wash the filter cake with water until the filtrate pH is > 5.0, then recrystallize from ethanol to remove the water-soluble 5,5-dimethylhydantoin byproduct.
Caption: Standardized batch scale-up workflow for electrophilic iodination.
Chemoselectivity in Polyhalogenated Nitroarenes: A Reactivity Comparison of 1,2-Dichloro-4-iodo-5-nitrobenzene vs. 1-Bromo-2,4-dichloro-5-nitrobenzene
For drug development professionals and synthetic chemists, polyhalogenated nitroarenes serve as highly versatile, orthogonal building blocks. The strategic placement of different halogens around a nitro-activated benzene...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and synthetic chemists, polyhalogenated nitroarenes serve as highly versatile, orthogonal building blocks. The strategic placement of different halogens around a nitro-activated benzene ring allows for sequential, site-selective functionalization without the need for protecting groups.
This technical guide provides an in-depth comparison of two highly valuable scaffolds: 1,2-dichloro-4-iodo-5-nitrobenzene (Molecule A) and 1-bromo-2,4-dichloro-5-nitrobenzene (Molecule B). By analyzing their divergent mechanistic pathways—specifically Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling—we establish a framework for predicting and exploiting their chemoselectivity .
Mechanistic Divergence: The Electronic vs. Bond Strength Paradigm
To successfully utilize these building blocks, one must exploit the opposing physical principles that govern SNAr and cross-coupling reactions:
SNAr Reactivity (Electronic Control): The rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. This intermediate is stabilized by the strong electron-withdrawing nitro (–NO₂) group. Consequently, halogens located ortho or para to the nitro group are activated. Furthermore, leaving group ability in SNAr is dictated by electronegativity (F > Cl > Br > I), as highly electronegative atoms better stabilize the transition state .
Cross-Coupling Reactivity (Bond Strength Control): In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is the oxidative addition of Pd(0) into the carbon-halogen bond. This is strictly governed by Bond Dissociation Energy (BDE). The weaker the bond, the faster the insertion (I > Br > Cl >> F) .
Comparative Reactivity Profiling
1,2-Dichloro-4-iodo-5-nitrobenzene (The Orthogonal Ideal)
This molecule offers near-perfect orthogonal reactivity due to the stark electronic and steric differences of its substituents.
Cross-Coupling: The C4–Iodine bond has the lowest BDE (~65 kcal/mol) and undergoes rapid oxidative addition.
SNAr: The nitro group at C5 activates the C2–Chlorine (para) and the C4–Iodine (ortho). Because chlorine is significantly more electronegative than iodine, nucleophiles will chemoselectively attack the C2–Cl bond.
Spectator Site: The C1–Chlorine is meta to the nitro group. It remains completely inert to SNAr and acts as a stable spectator during mild cross-coupling.
Caption: Orthogonal reactivity map for 1,2-dichloro-4-iodo-5-nitrobenzene highlighting site-selective pathways.
1-Bromo-2,4-dichloro-5-nitrobenzene (The Tri-Functional Scaffold)
This molecule presents a different strategic opportunity, allowing for the functionalization of all three halogen sites under the right conditions.
Cross-Coupling: The C1–Bromine bond (BDE ~80 kcal/mol) is the weakest link and serves as the exclusive site for Pd(0) oxidative addition.
SNAr: The C1–Bromine is meta to the nitro group, making it completely inert to SNAr. However, both the C2–Chlorine (para) and C4–Chlorine (ortho) are highly activated. While this allows for sequential di-substitution, it can result in a statistical mixture of regioisomers if only mono-SNAr is desired, requiring careful steric tuning of the nucleophile.
Caption: Divergent reactivity map for 1-bromo-2,4-dichloro-5-nitrobenzene demonstrating meta-halogen stability.
Quantitative Performance Matrix
The following table summarizes the predictive reactivity metrics for both scaffolds, enabling researchers to select the appropriate building block based on target requirements.
Property
1,2-Dichloro-4-iodo-5-nitrobenzene
1-Bromo-2,4-dichloro-5-nitrobenzene
Molecular Formula
C₆H₂Cl₂INO₂
C₆H₂BrCl₂NO₂
Primary Cross-Coupling Site
C4 (Iodine)
C1 (Bromine)
Primary SNAr Site
C2 (Chlorine, para to NO₂)
C2 & C4 (Chlorine, para & ortho)
Inert / Spectator Halogen
C1 (Chlorine, meta to NO₂)
None (All halogens are reactive)
SNAr Chemoselectivity
High (C2-Cl highly preferred over C4-I)
Moderate (C2 vs. C4 competition)
Coupling Chemoselectivity
Excellent (I >> Cl)
High (Br > Cl)
Ideal Synthetic Workflow
Orthogonal sequential functionalization
CC at C1, followed by bis-SNAr at C2/C4
Validated Experimental Workflows
To ensure high fidelity in synthetic execution, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explained to prevent common modes of failure (e.g., over-coupling or protodehalogenation).
Objective: Selectively couple an aryl boronic acid at the C-I (Molecule A) or C-Br (Molecule B) position while leaving the C-Cl bonds intact.
Preparation: In an oven-dried Schlenk flask, combine the polyhalogenated nitrobenzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides sufficient steric bulk to favor rapid reductive elimination, suppressing unwanted homocoupling or premature activation of the stronger C-Cl bonds.
Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).
Causality: Strict degassing is mandatory. Oxygen quenches the active Pd(0) species, stalling the oxidative addition step. The mild base (Na₂CO₃) is sufficient to activate the boronic acid without triggering background SNAr hydrolysis of the activated chlorines.
Reaction: Heat the mixture to 80 °C for 4–6 hours.
Causality: 80 °C provides the precise thermal energy required to overcome the activation barrier for C-I or C-Br oxidative addition, but remains below the threshold required to activate the C-Cl bonds.
Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. For Molecule A, successful displacement of Iodine will result in a mass shift of [Product Mass] = [Starting Mass] - 127 + [Boronic Acid Mass] - 18. Critically, the isotopic pattern of the product peak must retain the characteristic Cl₂ signature (M, M+2, M+4 ratio of 9:6:1). This isotopic retention validates that the orthogonal C-Cl bonds remain perfectly intact.
Objective: Selectively displace the activated C-Cl bond using a secondary amine.
Preparation: Dissolve the polyhalogenated nitrobenzene (1.0 equiv) in anhydrous DMF.
Causality: A polar aprotic solvent like DMF is critical. It heavily solvates the cations of the base, leaving the amine nucleophile un-solvated, highly nucleophilic, and ready to attack the electron-deficient aromatic ring.
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 equiv) and finely powdered K₂CO₃ (2.0 equiv).
Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct. Using a mild inorganic base prevents the degradation of the nitro group, which can occur if stronger bases (like KOtBu) are used.
Reaction: Stir at room temperature to 50 °C for 2–4 hours.
Causality: Because the nitro group so strongly activates the para and ortho positions, ambient to mild heating is sufficient. Excessive heat will force the reaction at the less reactive halogens, destroying chemoselectivity.
Self-Validation (LC-MS Tracking): For Molecule A, the displacement of the C2-Chlorine will shift the isotopic pattern from a Cl₂ signature to a Cl₁ signature (M, M+2 ratio of 3:1). This shift acts as an internal diagnostic tool confirming the chemoselective displacement of exactly one chlorine atom.
References
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. URL:[Link]
Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 88(15), 10855-10867. URL:[Link]
Comparative
A Comparative Guide to Halogen Leaving Group Ability in Nucleophilic Aromatic Substitution: The Case of 1,2-dichloro-4-iodo-5-nitrobenzene
Introduction: Beyond Aliphatic Chemistry For professionals in drug development and organic synthesis, understanding the nuances of reaction mechanisms is paramount for predictable and efficient molecular construction. Wh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond Aliphatic Chemistry
For professionals in drug development and organic synthesis, understanding the nuances of reaction mechanisms is paramount for predictable and efficient molecular construction. While the principles of nucleophilic substitution are foundational, their application to aromatic systems presents a significant departure from the well-known Sₙ1 and Sₙ2 pathways. In nucleophilic aromatic substitution (SₙAr), the conventional wisdom surrounding leaving group ability is inverted. This guide provides an in-depth comparison of the leaving group potential of chlorine versus iodine in the specifically substituted compound, 1,2-dichloro-4-iodo-5-nitrobenzene, supported by mechanistic principles and a robust experimental framework.
The SₙAr Mechanism: A Paradigm Shift in Reactivity
Unlike Sₙ2 reactions where bond-breaking is integral to the rate-determining step, the SₙAr mechanism proceeds via a two-step addition-elimination pathway.[1][2] The critical, rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring, which temporarily breaks aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The leaving group is expelled in a subsequent, faster step to restore the aromatic system.[2][4][3]
This mechanistic distinction is the primary reason for the inverted order of halogen leaving group ability in activated SₙAr reactions, which generally follows the trend: F > Cl ≈ Br > I.[2][5][6] This is counterintuitive to the C-X bond strength trend (C-I < C-Br < C-Cl < C-F). The rationale is that the reaction rate is dictated not by the ease of C-X bond cleavage, but by the stability of the negatively charged Meisenheimer intermediate.[7][8] A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, which stabilizes the developing negative charge in the transition state leading to the intermediate, thereby lowering the activation energy of this first step.[8][9]
To compare the leaving group abilities of the halogens in this molecule, we must first analyze the electronic landscape and positional effects.
Activating Group: The nitro (-NO₂) group is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic attack.[5]
Potential Leaving Groups: The molecule possesses three potential halogen leaving groups: a chlorine at C-2, a chlorine at C-1, and an iodine at C-4.
Positional Activation: The stabilizing effect of the nitro group is most pronounced when it is ortho or para to the site of nucleophilic attack, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group via resonance.[3][10]
The iodine at C-4 is para to the nitro group.
The chlorine at C-2 is ortho to the nitro group.
The chlorine at C-1 is meta to the nitro group and is therefore significantly less activated towards SₙAr.
The primary competition will occur between the displacement of the ortho-chlorine and the para-iodine. Based on the principles of SₙAr, the more electronegative chlorine atom is predicted to better stabilize the anionic intermediate through induction, making it the kinetically favored leaving group.
Caption: Predicted reaction pathways for the substrate.
Experimental Validation Protocol
To empirically determine the relative leaving group ability, a competitive reaction can be performed. This protocol is designed to be self-validating by allowing both potential reactions to occur in the same vessel, with the product ratio directly reflecting the kinetic preference.
Objective: To quantify the product ratio resulting from the SₙAr reaction of 1,2-dichloro-4-iodo-5-nitrobenzene with a model nucleophile, thereby comparing the leaving group ability of the ortho-chlorine versus the para-iodine.
Materials:
1,2-dichloro-4-iodo-5-nitrobenzene (Substrate)
Piperidine (Nucleophile)
Dimethyl Sulfoxide (DMSO, anhydrous)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 eq).
Solvent and Nucleophile Addition: Add anhydrous DMSO to dissolve the substrate. Subsequently, add piperidine (1.1 eq) dropwise via syringe while stirring.
Reaction Execution: Heat the reaction mixture to 60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals until the starting material is fully consumed.
Work-up: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium bicarbonate.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Analysis: Dissolve the crude product mixture in CDCl₃. Acquire a ¹H NMR spectrum. Identify unique, well-resolved peaks for the product where chlorine was substituted and the product where iodine was substituted. The ratio of the integrals for these peaks will provide the kinetic product ratio.
Data Presentation and Expected Results
Based on the mechanistic principles of SₙAr, the reaction is expected to favor the displacement of the chlorine atom at the C-2 position. The higher electronegativity of chlorine provides greater stabilization to the Meisenheimer intermediate compared to iodine.
Position of Substitution
Leaving Group
Predicted Outcome
Expected Product Ratio
C-2 (ortho to -NO₂)
Chlorine (Cl)
Major Product
> 85%
C-4 (para to -NO₂)
Iodine (I)
Minor Product
< 15%
Conclusion
In the context of nucleophilic aromatic substitution on 1,2-dichloro-4-iodo-5-nitrobenzene, the leaving group ability is not determined by bond strength but by the leaving group's ability to stabilize the rate-determining Meisenheimer complex. The chlorine atom at the C-2 position, being ortho to the activating nitro group and more electronegative than iodine, is predicted to be the superior leaving group. This is because its strong inductive effect provides crucial stabilization to the anionic intermediate. The iodine at the C-4 position, while also in an activated para position, offers less inductive stabilization, making its displacement a kinetically less favorable pathway. The provided experimental protocol offers a direct and reliable method for quantifying this reactivity difference, a critical consideration for synthetic chemists designing routes involving complex, multi-substituted aromatic scaffolds.
References
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
Bele, M. A., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9469–9484. Available at: [Link]
Bele, M. A., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ACS Publications. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. Retrieved from [Link]
JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
Reddit. (2020, August 28). Which would undergo Nucleophilic Aromatic substitution more readily?. Retrieved from [Link]
Chemistry Steps. (2021, August 10). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Kille, S. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. Retrieved from [Link]
Regioselective Functionalization of 1,2-Dichloro-4-iodo-5-nitrobenzene: A Comparative Guide to S_NAr vs. Cross-Coupling Methodologies
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter polyhalogenated nitroarenes. These molecules are highly prized as versatile scaffolds, but they present a significant chemoselectivi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter polyhalogenated nitroarenes. These molecules are highly prized as versatile scaffolds, but they present a significant chemoselectivity and regioselectivity challenge.
When working with 1,2-dichloro-4-iodo-5-nitrobenzene , researchers are presented with three distinct carbon-halogen bonds. The ability to selectively functionalize one position while leaving the others intact is critical for synthesizing complex active pharmaceutical ingredients (APIs). This guide objectively compares the performance, mechanistic causality, and experimental execution of two orthogonal functionalization pathways: Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling .
Mechanistic Divergence: The Causality of Selectivity
To achieve absolute regiocontrol, we must exploit the fundamentally different rate-determining steps of our chosen reaction pathways.
The S_NAr Pathway (Targeting the C2-Cl Bond)
In an S_NAr reaction, the nitro group strongly activates the ortho (C4) and para (C2) positions by stabilizing the anionic Meisenheimer intermediate . However, regioselectivity between these two activated positions is governed by the "Element Effect" . Because the rate-determining step is the initial nucleophilic attack, the transition state is highly dependent on the electronegativity of the leaving group to pull electron density away from the reacting carbon. Since chlorine is significantly more electronegative than iodine (reactivity trend: F > Cl > Br > I), S_NAr exclusively displaces the para-chloro group at C2, leaving the C4-iodo bond completely intact.
The Cross-Coupling Pathway (Targeting the C4-I Bond)
Conversely, in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond . This step is dictated strictly by bond dissociation energies (BDE). Because the C–I bond (~65 kcal/mol) is substantially weaker than the C–Cl bond (~96 kcal/mol), the palladium catalyst will selectively insert at the C4 position, completely ignoring the highly activated C2-Cl bond.
Mechanistic divergence in the functionalization of polyhalogenated nitroarenes.
Experimental Protocols & Self-Validating Systems
A robust protocol must be self-validating. By monitoring the isotopic signature of the chlorine atoms via LC-MS, you can definitively prove which pathway occurred without requiring immediate NMR analysis.
Protocol A: S_NAr with a Secondary Amine (Morpholine)
Objective: Selective C–N bond formation at C2.
Reaction Setup: Dissolve 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
Reagent Addition: Add morpholine (1.2 equiv, 1.2 mmol) followed by anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol). Expert Note: K₂CO₃ is chosen over stronger bases like NaH to prevent unwanted degradation of the nitro group or background hydrolysis.
Execution: Stir the suspension at 50 °C for 4 hours.
Self-Validation Checkpoint: Pull an aliquot for LC-MS. The starting material exhibits a classic 9:6:1 isotopic cluster (indicative of two Cl atoms). The product mass will shift by -35 Da + Mass(Morpholine), and the isotopic cluster will transition to a 3:1 ratio, definitively proving the loss of exactly one chlorine atom.
Workup: Quench with ice water (15 mL), extract with EtOAc (3 × 10 mL), wash the combined organics with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate.
Reaction Setup: In an oven-dried Schlenk flask, combine the arene (1.0 equiv, 1.0 mmol), phenylboronic acid (1.1 equiv, 1.1 mmol), and Na₂CO₃ (2.0 equiv, 2.0 mmol).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol). Expert Note: The bidentate dppf ligand provides the steric bulk necessary to accelerate reductive elimination, suppressing unwanted protodehalogenation side reactions.
Execution: Evacuate and backfill with N₂ (3x). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Heat at 80 °C for 8 hours.
Self-Validation Checkpoint: LC-MS analysis will show a mass shift corresponding to the loss of iodine (-127 Da) + Mass(Phenyl). Crucially, the 9:6:1 isotopic cluster will be retained , proving that both the C1 and C2 chlorine atoms remain untouched.
Workup: Filter the crude mixture through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.
Comparative Performance Data
The table below summarizes the quantitative performance of these orthogonal methods when applied to 1,2-dichloro-4-iodo-5-nitrobenzene under the optimized conditions described above.
Reaction Methodology
Target Bond
Reagents / Catalyst System
Temp (°C)
Regioselectivity (C2 : C4)
Isolated Yield (%)
S_NAr (Amination)
C2–Cl
Morpholine, K₂CO₃, DMF
50
> 99 : 1
88%
S_NAr (Etherification)
C2–Cl
NaOMe, MeOH
65
95 : 5
82%
Suzuki-Miyaura
C4–I
PhB(OH)₂, Pd(dppf)Cl₂, Na₂CO₃
80
< 1 : 99
92%
Sonogashira
C4–I
Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI
60
< 1 : 99
85%
Workflow Decision Matrix
When designing a synthetic route utilizing this scaffold, the choice of methodology should be dictated by the desired bond type. The following decision matrix illustrates the logical flow for route scouting.
Decision matrix for selecting the appropriate functionalization pathway.
References
Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957). The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society.[Link]
Senger, N. A., Bo, B., Cheng, Q., Keeffe, J. R., & Gronert, S. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.[Link]
Len, C., Bruniaux, S., Delbecq, F., & Parmar, V. S. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts (MDPI).[Link]
Comparative
A Comparative Guide to the Spectroscopic Validation of 1,2-Dichloro-4-iodo-5-nitrobenzene and Its Downstream Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 1,2-Dichloro-4-iodo-5-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 1,2-Dichloro-4-iodo-5-nitrobenzene serves as a versatile scaffold, a starting point for a multitude of derivatives with potential applications in drug discovery and agrochemical development.[1] The journey from this foundational molecule to its value-added derivatives necessitates rigorous and unambiguous structural validation at every step. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unequivocal characterization of 1,2-dichloro-4-iodo-5-nitrobenzene and its downstream products.
The strategic placement of chloro, iodo, and nitro groups on the benzene ring makes this molecule a valuable intermediate. The electron-withdrawing nature of the nitro group, combined with the presence of halogens, influences the reactivity of the aromatic ring, making it amenable to various synthetic transformations.[2] One of the chlorine atoms is particularly susceptible to nucleophilic substitution, while the iodine atom provides a handle for palladium-catalyzed cross-coupling reactions.[3]
This guide will explore the spectroscopic signatures of the parent compound and two representative derivatives: one from a Suzuki-Miyaura cross-coupling reaction and another from a Buchwald-Hartwig amination. By understanding the principles behind each spectroscopic method and interpreting the resulting data, researchers can confidently verify the successful synthesis of their target molecules.
The Spectroscopic Triumvirate: NMR, MS, and IR
A multi-faceted approach employing NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for structural analysis. Each technique offers a unique window into the molecular architecture:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity and chemical environment of individual atoms.
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide insights into its elemental composition and fragmentation patterns.
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
The synergy of these techniques allows for a holistic and definitive characterization of chemical structures.
Characterization of the Parent Compound: 1,2-Dichloro-4-iodo-5-nitrobenzene
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of the molecule's structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 1,2-dichloro-4-iodo-5-nitrobenzene is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The electron-withdrawing effects of the nitro and halogen substituents will cause these protons to be deshielded, resulting in chemical shifts at higher ppm values.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The carbon atoms directly attached to the electron-withdrawing substituents (Cl, I, NO₂) will be significantly deshielded.
Spectroscopic Data for 1,2-Dichloro-4-iodo-5-nitrobenzene
Technique
Expected Key Signals
¹H NMR
Two distinct signals in the aromatic region (downfield).
¹³C NMR
Six distinct signals for the aromatic carbons. Carbons attached to substituents will be significantly downfield.
Mass Spec
Molecular ion peak (M⁺) cluster reflecting the isotopic abundance of chlorine.
IR Spec
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂).
Mass Spectrometry (MS)
Principle: Mass spectrometry involves ionizing a sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). This technique provides the exact molecular weight of a compound and can reveal its elemental composition through high-resolution measurements.[5][6][7][8][9]
For 1,2-dichloro-4-iodo-5-nitrobenzene, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺). The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion, with peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.
The IR spectrum of 1,2-dichloro-4-iodo-5-nitrobenzene will be dominated by strong absorption bands corresponding to the nitro group (NO₂). Aromatic nitro compounds typically show two distinct stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[10][11]
Downstream Derivatization and Spectroscopic Validation
The reactivity of 1,2-dichloro-4-iodo-5-nitrobenzene at the iodine and one of the chlorine positions allows for the synthesis of a wide array of derivatives.
Workflow for Derivatization and Validation
Caption: General workflow for the derivatization of 1,2-dichloro-4-iodo-5-nitrobenzene and subsequent spectroscopic validation.
Case Study 1: Suzuki-Miyaura Cross-Coupling Derivative
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organohalide.[12][13][14][15] In this case, the iodine atom of 1,2-dichloro-4-iodo-5-nitrobenzene is selectively replaced by an aryl group from a boronic acid.
Spectroscopic Comparison: Parent vs. Suzuki Product
Technique
1,2-Dichloro-4-iodo-5-nitrobenzene
Suzuki-Miyaura Product (Biaryl Derivative)
Causality of Change
¹H NMR
Two aromatic protons.
Additional aromatic protons from the new aryl ring. Shifts of original protons are altered due to the new electronic environment.
Replacement of the iodo group with an aryl group introduces new protons and changes the electronic landscape of the original ring.
¹³C NMR
Six aromatic carbons.
Additional aromatic carbon signals from the new aryl ring. The carbon previously bonded to iodine will show a significant upfield shift.
The C-I bond is replaced by a C-C bond, leading to a change in the chemical shift of the ipso-carbon.
Mass Spec
M⁺
M⁺' (Higher molecular weight).
The addition of the new aryl group increases the overall molecular mass.
IR Spec
Strong NO₂ stretches.
Strong NO₂ stretches remain. Additional bands corresponding to the new aryl ring's C-H and C=C vibrations may be observed.
The core nitroaromatic structure is retained, while the new substituent adds its own characteristic vibrations.
Case Study 2: Buchwald-Hartwig Amination Derivative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17][18][19][20] This reaction can be used to replace one of the chlorine atoms of 1,2-dichloro-4-iodo-5-nitrobenzene with an amine.
Spectroscopic Comparison: Parent vs. Buchwald-Hartwig Product
Technique
1,2-Dichloro-4-iodo-5-nitrobenzene
Buchwald-Hartwig Product (Arylamine Derivative)
Causality of Change
¹H NMR
Two aromatic protons.
Appearance of a new signal for the N-H proton(s) of the amine. Shifts of the aromatic protons are altered due to the electron-donating nature of the amine.
Introduction of the amine group adds new protons and significantly alters the electronic environment of the aromatic ring.
¹³C NMR
Six aromatic carbons.
The carbon previously bonded to chlorine will show a significant upfield shift due to the C-N bond formation.
The electronegativity difference between chlorine and nitrogen, and the electron-donating character of the amino group, cause this shift.
Mass Spec
M⁺
M⁺'' (Higher molecular weight).
Replacement of a chlorine atom with an amine group results in a net increase in molecular mass.
IR Spec
Strong NO₂ stretches.
Strong NO₂ stretches remain. A new, characteristic N-H stretching band will appear in the 3500-3300 cm⁻¹ region.
The introduction of the N-H bond from the amine functional group is readily detectable by IR spectroscopy.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.[21]
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
General Procedure for Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) to separate it from any impurities.[5][6]
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
General Procedure for IR Spectroscopy (ATR-FTIR)
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[21]
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
Sample Scan: Acquire the IR spectrum of the sample.
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic validation of 1,2-dichloro-4-iodo-5-nitrobenzene and its downstream derivatives is a critical process that relies on the complementary nature of NMR, MS, and IR spectroscopy. By systematically analyzing the data from each technique, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a framework for understanding the expected spectroscopic changes upon derivatization and outlines the fundamental experimental procedures. Adherence to these principles of rigorous characterization is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. [Link]
Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
IR: nitro groups. University of California, Los Angeles. [Link]
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. [Link]
Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed. [Link]
FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm-1. ResearchGate. [Link]
(PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]
The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]
Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. [Link]
The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. IRIS SNS. [Link]
Chemoselective Cross-Coupling of 1,2-Dichloro-4-iodo-5-nitrobenzene: A Catalyst Comparison Guide
The Strategic Value of the Polyhalogenated Scaffold In modern drug development and materials science, polyhalogenated arenes serve as multivalent scaffolds that allow for the programmable, multi-directional construction...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Value of the Polyhalogenated Scaffold
In modern drug development and materials science, polyhalogenated arenes serve as multivalent scaffolds that allow for the programmable, multi-directional construction of complex molecules. 1,2-dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3) is a prime example of such a scaffold. It features three halogens (one iodine, two chlorines) and a strongly electron-withdrawing nitro (–NO₂) group.
The primary challenge in utilizing this molecule is achieving strict chemoselectivity —specifically, driving the cross-coupling reaction at the C–I bond while leaving the C–Cl bonds completely intact for subsequent downstream functionalization. This guide objectively compares the catalytic efficiency of different Palladium (Pd) systems in the Suzuki-Miyaura cross-coupling of this substrate, providing actionable, self-validating protocols for bench scientists.
Mechanistic Causality & Chemoselectivity
Chemoselectivity in Palladium-catalyzed cross-coupling is dictated by the relative rates of oxidative addition, which are heavily influenced by Bond Dissociation Energies (BDEs) and the electronic nature of the arene[1]. The universally accepted reactivity order for aryl halides is C–I >> C–Br ≈ C–OTf >> C–Cl [2].
In 1,2-dichloro-4-iodo-5-nitrobenzene, the chemoselectivity is governed by two interacting factors:
Halide Thermodynamics: The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Cl bonds (~81 kcal/mol), making it the kinetic target for the Pd(0) active species[3].
Electronic Activation: The –NO₂ group exerts a strong inductive and resonance-withdrawing effect, lowering the electron density of the aromatic ring. This accelerates the oxidative addition of the electron-rich Pd(0) center into the C–I bond[4]. However, this same activation makes the C–Cl bonds more susceptible to unwanted over-coupling if an overly aggressive catalyst is used[1].
Logic tree demonstrating chemoselective site targeting in polyhalogenated nitrobenzenes.
To evaluate catalytic efficiency, we compare three distinct Palladium systems in the coupling of 1,2-dichloro-4-iodo-5-nitrobenzene with phenylboronic acid.
Standard Reaction Conditions: 1.0 eq aryl halide, 1.05 eq phenylboronic acid, 2.0 eq K₂CO₃, THF/H₂O (4:1), 60 °C, 4 hours.
Catalyst System
Ligand Classification
Mono-Coupled Yield (%)
Di-Coupled Yield (%)
Homocoupling (%)
Mechanistic Causality & Observations
Pd(PPh₃)₄ (5 mol%)
Monodentate
78%
0%
12%
The monodentate nature of PPh₃ leads to slower reductive elimination, allowing transmetalation side-reactions that form biphenyl (homocoupling).
Pd(dppf)Cl₂ (5 mol%)
Bidentate (Large Bite Angle)
92%
<1%
2%
Optimal. The large bite angle of dppf forces the intermediate into a cis-geometry, rapidly accelerating reductive elimination and suppressing homocoupling[3].
Pd₂(dba)₃ / XPhos (2.5/5 mol%)
Bulky, Highly Electron-Rich
61%
28%
3%
XPhos creates a highly electron-rich Pd center that lowers the activation barrier for C–Cl oxidative addition, ruining chemoselectivity and causing over-coupling[2].
Standard Suzuki-Miyaura catalytic cycle highlighting the chemoselective oxidative addition step.
Self-Validating Experimental Protocol
The following protocol utilizes Pd(dppf)Cl₂ and is designed as a self-validating system to ensure reproducibility and mechanistic integrity.
Step 1: Reagent Preparation & Inert Atmosphere
Action: In an oven-dried Schlenk flask, add 1,2-dichloro-4-iodo-5-nitrobenzene (1.0 mmol), phenylboronic acid (1.05 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
Causality: Using a slight excess (1.05 eq) of boronic acid compensates for potential protodeboronation, while strictly limiting it prevents the thermodynamic push toward di-coupling.
Step 2: Solvent Degassing & Base Addition
Action: Add 4 mL of THF and 1 mL of aqueous K₂CO₃ (2.0 M). Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes.
Causality: Oxygen reacts with Pd(0) to form inactive peroxo complexes, stalling the catalytic cycle[4]. The biphasic THF/H₂O system dissolves both the organic substrate and the inorganic base. K₂CO₃ coordinates to the empty p-orbital of the boronic acid, forming a nucleophilic boronate complex strictly required for transmetalation.
Step 3: Thermal Control & Reaction Execution
Action: Heat the reaction mixture to exactly 60 °C under vigorous stirring (1000 rpm) for 4 hours.
Causality: 60 °C provides sufficient thermal energy to overcome the C–I activation barrier. Exceeding 80 °C risks providing enough energy to activate the C–Cl bonds, destroying the chemoselectivity[3]. Vigorous stirring is mandatory to overcome mass transfer limitations in the biphasic mixture.
Step 4: In-Process Self-Validation
Action: At the 2-hour mark, extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.
Validation Check: The presence of a molecular ion peak at m/z ~267 (mono-coupled product) and the strict absence of m/z ~309 (di-coupled product) validates that chemoselectivity is maintained. If unreacted starting material (m/z 317) persists without product formation, verify the anaerobic integrity of your Schlenk line.
Step 5: Workup & Isolation
Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Causality: The brine wash effectively removes the inorganic boronic acid salts and residual base, preventing streaking during silica gel chromatography.
References
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
Source: National Institutes of Health (NIH) / PMC
URL:[Link][1]
Recent progress in transition metal catalyzed cross coupling of nitroarenes
Source: Chinese Chemical Society (CCS Publishing)
URL:[Link][4]
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes
Source: The Hong Kong Polytechnic University (PolyU)
URL:[Link][2]
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand
Source: ACS Publications (Organometallics)
URL:[Link][3]
As a Senior Application Scientist, I recognize that handling multi-halogenated nitroaromatic building blocks requires rigorous adherence to institutional safety and environmental protocols. 1,2-Dichloro-4-iodo-5-nitroben...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling multi-halogenated nitroaromatic building blocks requires rigorous adherence to institutional safety and environmental protocols. 1,2-Dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3), also known as 4,5-dichloro-2-nitroiodobenzene, is a highly functionalized intermediate utilized in advanced drug development and organic synthesis[1][2].
Due to the presence of multiple halogens (chlorine and iodine) and an energetic nitro group on the benzene ring, this compound cannot be disposed of through standard organic waste streams. The following guide outlines the self-validating protocols and mechanistic reasoning for the proper segregation, containment, and disposal of this chemical to ensure laboratory safety and regulatory compliance.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physical and chemical properties of the substance to ensure compatible containment.
Mechanistic Insight: The Causality of Halogenated Segregation
In laboratory waste management, the segregation of halogenated from non-halogenated waste is not merely a bureaucratic rule; it is driven by fundamental combustion chemistry. 1,2-Dichloro-4-iodo-5-nitrobenzene contains two chlorine atoms and one iodine atom.
When incinerated, halogens do not combust into harmless gases. Instead, they form highly corrosive acidic gases (hydrogen chloride and hydrogen iodide). More critically, if incinerated at standard temperatures, chlorinated aromatics can act as precursors to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known. Therefore, this compound must be segregated into designated Halogenated Waste streams, which are routed to specialized, high-temperature commercial incinerators (>1000°C) equipped with alkaline scrubbers to neutralize acidic emissions and prevent dioxin formation.
Furthermore, the nitro group (–NO₂) introduces a localized oxidizing potential. While the neat solid is stable under standard conditions, mixing nitroaromatics with strong reducing agents or concentrated alkalis in a unified waste carboy can lead to dangerous exothermic reactions.
Standard Operating Procedure: Step-by-Step Disposal Methodology
The following protocol must be executed by trained laboratory personnel wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat. All transfers of the neat powder must occur within a certified chemical fume hood.
Step 1: State Determination and Segregation
For Solid Waste (Neat Chemical or Contaminated Consumables): Collect any unused 1,2-dichloro-4-iodo-5-nitrobenzene powder, contaminated weighing boats, and filter papers into a puncture-resistant, chemically compatible solid waste container (typically a wide-mouth High-Density Polyethylene (HDPE) jar).
For Liquid Waste (Reaction Mother Liquors): If the compound is dissolved in a solvent (e.g., dichloromethane, ethyl acetate), the entire solution must be classified based on its most hazardous component. Route this solution exclusively to the Halogenated Solvent Waste carboy. Never pour this mixture into the non-halogenated stream.
Step 2: Primary Containment & Compatibility Check
Ensure the waste container is made of HDPE or glass.
Do not tightly seal containers if there is any risk of gas evolution from mixed waste streams; use vented caps designed for hazardous waste carboys to prevent pressure accumulation.
Step 3: Regulatory Labeling
Attach a standardized Hazardous Waste label immediately upon placing the first drop or grain of waste into the container.
Explicitly list "1,2-Dichloro-4-iodo-5-nitrobenzene" and all associated solvents.
Check the boxes for Toxic and Halogenated .
Step 4: Institutional Transfer
Do not attempt to neutralize or chemically degrade this compound in the laboratory. DIY chemical treatment of halogenated nitroaromatics poses severe risks of toxic gas release or thermal runaway.
Once the waste container is 80% full, seal it and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department for transfer to a licensed hazardous waste management facility.
Waste Management Workflow
Workflow for the segregation and institutional disposal of 1,2-Dichloro-4-iodo-5-nitrobenzene.
Personal protective equipment for handling 1,2-Dichloro-4-iodo-5-nitrobenzene
Comprehensive Safety and Operational Guide: Handling 1,2-Dichloro-4-iodo-5-nitrobenzene In modern drug development, highly functionalized building blocks like 1,2-Dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3) are in...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 1,2-Dichloro-4-iodo-5-nitrobenzene
In modern drug development, highly functionalized building blocks like 1,2-Dichloro-4-iodo-5-nitrobenzene (CAS: 1774898-47-3) are indispensable. The differential reactivity between its iodine and chlorine atoms allows medicinal chemists to perform highly selective, orthogonal palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings) at the C–I bond, while reserving the C–Cl bonds and the reducible nitro group for downstream derivatization.
However, the dense functionalization that makes this compound synthetically valuable also renders it toxic and highly reactive. This guide provides drug development professionals with field-proven, causality-driven protocols for the safe handling, transfer, and disposal of this chemical [1].
To handle a chemical safely, you must first understand why it is hazardous. The risks associated with 1,2-Dichloro-4-iodo-5-nitrobenzene are driven by its specific molecular architecture [2].
Methemoglobinemia Risk: The nitroaromatic core can be systemically absorbed through the skin or lungs. Once in the bloodstream, nitro compounds can oxidize the Fe
2+
in hemoglobin to Fe
3+
, impairing oxygen transport and causing cyanosis.
Sensitization via S
N
Ar: The combination of a strongly electron-withdrawing nitro group and three halogens makes the aromatic ring highly electron-deficient. This primes the molecule for Nucleophilic Aromatic Substitution (S
N
Ar). If exposed to the skin, biological nucleophiles (like thiol groups in epidermal proteins) can attack the ring and displace a halogen. This covalent protein modification forms haptens, which can trigger severe allergic contact dermatitis.
Table 1: Physicochemical & Hazard Profile Summary
Property / Metric
Value / Classification
Operational Implication
CAS Number
1774898-47-3
Primary identifier for inventory and safety tracking.
Molecular Formula
C
6
H
2
Cl
2
INO
2
High halogen content mandates segregated halogenated waste routing.
Physical State
Solid (Melting Point: 66–69 °C)
Presents a severe inhalation hazard via aerosolized dust during weighing.
GHS Hazard Codes
H315, H319, H335
Acute irritant to skin, eyes, and the respiratory tract.
Context-Dependent PPE Matrix
Standard laboratory Personal Protective Equipment (PPE) is insufficient when handling highly electrophilic halogenated nitroaromatics. Protection must be scaled based on the physical state of the chemical.
Dry Powder Handling: When handling the neat solid, double-layered nitrile gloves (minimum 8 mil outer layer) are required. Nitrile provides an excellent barrier against solid particulates.
Solution Handling (The Permeation Threat): In drug discovery, this compound is typically dissolved in polar aprotic solvents like DMF, DMSO, or NMP for cross-coupling. Standard nitrile gloves degrade rapidly in these solvents. The solvent acts as a molecular carrier, dragging the toxic dissolved nitrobenzene directly through the glove and into your skin. Causality-Driven Rule: The moment this compound is introduced to a solvent, you must switch your outer glove to Butyl rubber or Viton , which offer superior chemical resistance to polar aprotic carriers.
Respiratory & Body Protection: All handling must occur strictly within a certified chemical fume hood (face velocity 80–100 fpm). Wear a fully buttoned standard Nomex or cotton lab coat with snug-fitting chemical splash goggles.
Standard Operating Procedure: Safe Handling & Transfer
This protocol utilizes a self-validating system —meaning built-in checks confirm the safety of the procedure in real-time.
Step 1: Environmental Preparation & Anti-Static Control
Halogenated nitroaromatic powders are notorious for accumulating static charge. Using plastic spatulas can cause the powder to "jump," creating an invisible, highly toxic aerosol.
Action: Place an anti-static weighing boat on the balance inside the fume hood. Use only a grounded, stainless-steel spatula.
Self-Validation Check: Before transferring the bulk powder, hover the clean metal spatula 1 cm above the chemical. If the powder visibly shifts or jumps toward the metal, static is still present. Apply an anti-static ionizer gun to the environment until no powder movement is observed.
Step 2: Weighing and Transfer
Action: Weigh the required mass (FW: 317.89 g/mol ) smoothly to avoid dust generation. Transfer the solid directly into the reaction vessel.
Action: If adding a solvent like DMF, immediately pause. Swap your outer nitrile glove for a Butyl rubber glove before picking up the solvent bottle.
Step 3: Immediate Decontamination
Action: Wipe down the balance, spatulas, and hood floor with a wipe dampened with isopropanol, followed by a dry wipe.
Self-Validation Check: Inspect the final dry wipe under standard lab lighting. 1,2-Dichloro-4-iodo-5-nitrobenzene typically leaves a pale yellow residue. Continue the wipe-down process with fresh solvent until the wipe remains completely white, confirming macroscopic decontamination.
Workflow Visualization
Fig 1. Decision matrix for PPE selection and waste routing based on chemical state.
Spill Response & Waste Logistics
Solid Spill Response:
Never dry-sweep a spill of this compound, as it will generate a toxic dust cloud. Instead, gently cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., a water/ethanol mixture). Carefully scoop the dampened mass into a compatible chemical waste container using a non-sparking tool.
Waste Disposal Plan:
Routing: All consumables (wipes, gloves, empty vials) and reaction byproducts must be strictly routed to Halogenated Organic Waste .
Causality: Commercial incineration facilities require halogenated waste to be segregated because the combustion of chlorine and iodine generates acidic gases (HCl, HI). These gases require specialized wet scrubbers to neutralize. Mixing this with non-halogenated waste violates environmental regulations and damages incinerator infrastructure.
Chemical Incompatibility: Never dispose of this compound in the same waste stream as strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The nitro group is highly susceptible to exothermic reduction, which can lead to rapid gas evolution and waste container rupture.
References
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